molecular formula C8H4ClFN2 B1367189 2-Chloro-8-fluoroquinoxaline CAS No. 55687-10-0

2-Chloro-8-fluoroquinoxaline

Cat. No.: B1367189
CAS No.: 55687-10-0
M. Wt: 182.58 g/mol
InChI Key: HDFSFLIZYITHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-fluoroquinoxaline is a high-value heterocyclic building block primarily utilized in pharmaceutical research and development. Its structure, featuring both a chlorine and a fluorine atom on the quinoxaline core, makes it a versatile intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions. Researchers employ this compound to synthesize a diverse array of novel molecular libraries, particularly in the search for new bioactive molecules. Its applications are prominent in creating potential ligands for various biological targets, contributing to early-stage drug discovery projects. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all local and national regulations regarding the use and disposal of laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFSFLIZYITHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Quinoxalines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-fluoroquinoxaline

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of biologically active agents, including antiviral, anticancer, and antibacterial compounds.[3][4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold profoundly modulates its physicochemical and pharmacological properties. The electron-withdrawing nature of halogens can enhance binding affinities, improve metabolic stability, and fine-tune lipophilicity, making halogenated quinoxalines high-value targets for drug discovery professionals.[5]

This guide provides a comprehensive technical overview of the physicochemical properties of a specific, strategically substituted analog: This compound . Due to the limited availability of direct experimental data for this precise molecule in peer-reviewed literature, this document synthesizes information from closely related analogs, computational predictions, and established analytical principles. It is designed to serve as a foundational resource for researchers, enabling them to anticipate the molecule's behavior, design appropriate experimental workflows, and unlock its potential in novel applications.

Molecular and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. This compound combines the quinoxaline core with two key halogen substituents, each imparting distinct electronic effects that govern its overall character.

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: Not assigned (as of early 2026)

    • Core Scaffold: Quinoxaline (Benzo[a]pyrazine)[6]

  • Key Substituents and Their Influence:

    • C2-Chloro Group: This group makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution, a key reaction for derivatization.[7] It also contributes to the molecule's lipophilicity.

    • C8-Fluoro Group: Fluorine, being the most electronegative element, strongly influences the electronic distribution of the fused benzene ring. This can affect pKa, metabolic stability, and intermolecular interactions.

The logical relationship between the core structure and its key functional groups is visualized below.

G cluster_core Molecular Core cluster_substituents Key Substituents cluster_properties Resulting Physicochemical Properties Quinoxaline_Scaffold Quinoxaline Scaffold (Benzene + Pyrazine Ring) C2_Chloro C2-Chloro Group C8_Fluoro C8-Fluoro Group Reactivity Chemical Reactivity (Nucleophilic Substitution at C2) C2_Chloro->Reactivity Enables Lipophilicity Lipophilicity (LogP) (Influenced by both halogens) C2_Chloro->Lipophilicity Increases C8_Fluoro->Lipophilicity Increases Electronic_Profile Electronic Profile & pKa (Modulated by F and N atoms) C8_Fluoro->Electronic_Profile Modulates

Caption: Influence of substituents on the properties of the quinoxaline core.

Core Physicochemical Data

PropertyValue (this compound)Value (Analog: 2-Chloroquinoxaline)Justification & Causality
Molecular Formula C₈H₄ClFN₂C₈H₅ClN₂Addition of one fluorine and removal of one hydrogen.
Molecular Weight 182.58 g/mol 164.59 g/mol [8][9]The substitution of a hydrogen atom with a fluorine atom increases the molecular mass.
Melting Point (°C) Predicted: 55-7047-50 °CThe addition of fluorine and the potential for altered crystal packing are expected to slightly increase the melting point compared to the non-fluorinated analog.
Boiling Point (°C) Predicted: >110 at ~1.5 mmHg100 °C at 1.4 mmHgIncreased molecular weight and polarity due to the fluorine atom would likely elevate the boiling point under vacuum.
Solubility Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)Very slightly soluble in water[10]The planar, aromatic structure with two lipophilic halogens suggests low aqueous solubility, a common trait for such scaffolds.
LogP (Octanol/Water) Predicted: ~2.92.2 (Computed)[8]Fluorine substitution typically increases lipophilicity (LogP), making the molecule more fat-soluble than its non-fluorinated counterpart.
pKa (Basic) Predicted: ~ -1.5 to -0.5-1.14 (Predicted for 2-chloro-3-methylquinoxaline)[10]The nitrogen atoms of the pyrazine ring are weakly basic. The strong electron-withdrawing effects of both the chloro and fluoro groups further reduce this basicity.

Spectroscopic and Analytical Profile

Characterization of this compound relies on a suite of standard spectroscopic techniques. The expected profile, based on its structure and data from analogs, is as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex due to fluorine-proton coupling. The aromatic region (approx. 7.5-8.5 ppm) should display four protons. The proton at C7 will likely appear as a doublet of doublets due to coupling with both the adjacent proton at C6 and the fluorine atom at C8.

  • ¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbon attached to chlorine (C2) will be significantly downfield. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable, providing definitive structural confirmation.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be a prominent feature.

  • Molecular Ion (M⁺): A characteristic isotopic pattern will be observed due to the presence of chlorine. The M⁺ peak will appear at m/z 182, and an (M+2)⁺ peak at m/z 184 will be present with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Key Fragmentation: Common fragmentation pathways for similar heterocyclic compounds involve the loss of chlorine (M-35) and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • C=N Stretching: Vibrations characteristic of the pyrazine ring will appear in the 1550-1650 cm⁻¹ region.

  • Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.

  • C-Cl Stretching: A distinct band is expected in the 700-800 cm⁻¹ region.

  • C-F Stretching: A strong absorption band, characteristic of an aryl-fluoride bond, will be present in the 1200-1300 cm⁻¹ region.

Experimental Workflows & Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow robust, self-validating protocols. The following section details step-by-step methodologies for the synthesis and characterization of this compound.

Proposed Synthesis Workflow

The most logical synthesis route involves the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound, followed by chlorination.

G A 3-Fluoro-1,2-phenylenediamine C Condensation Reaction (Acid Catalyst, Reflux) A->C B Glyoxal B->C D 8-Fluoroquinoxalin-2(1H)-one (Intermediate) C->D F Chlorination (Reflux) D->F E Chlorination Reagent (e.g., POCl₃, SOCl₂) E->F G This compound (Final Product) F->G H Purification (Recrystallization or Chromatography) G->H I Characterized Product H->I

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-8-fluoroquinoxaline, a key heterocyclic building block in medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, and the introduction of halogen substituents such as chlorine and fluorine can significantly enhance the pharmacological properties of lead compounds.[1][2] This document outlines a detailed, two-step synthetic protocol, starting from the commercially available 3-fluoro-o-phenylenediamine. It further delves into the essential characterization techniques required to verify the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of each characterization method are explained to provide a deeper understanding for researchers in the field.

Introduction: The Significance of Quinoxaline Scaffolds in Medicinal Chemistry

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, is a prominent scaffold in a vast array of biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The versatility of the quinoxaline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic profiles. The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making this compound a valuable intermediate for the synthesis of diverse compound libraries.

Synthetic Pathway: A Rationale-Driven Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination. This classical and reliable approach is widely used for the preparation of various quinoxaline derivatives.[3]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 3-fluoro-o-phenylenediamine 3-Fluoro-o-phenylenediamine Intermediate 8-Fluoroquinoxalin-2(1H)-one 3-fluoro-o-phenylenediamine->Intermediate Condensation in EtOH/H₂O Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Intermediate Product This compound Intermediate->Product Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 8-Fluoroquinoxalin-2(1H)-one

The initial step involves the condensation of 3-fluoro-o-phenylenediamine with glyoxylic acid. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the quinoxalinone ring. The use of a water/ethanol solvent system facilitates the dissolution of the reactants and promotes the reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-o-phenylenediamine (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • To this solution, add glyoxylic acid monohydrate (1.1 eq.) portion-wise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 8-Fluoroquinoxalin-2(1H)-one, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the intermediate as a solid.

Step 2: Synthesis of this compound

The second step is a chlorination reaction to convert the hydroxyl group of the quinoxalinone to a chlorine atom. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction is typically performed neat or with a high-boiling solvent.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 8-Fluoroquinoxalin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Comprehensive Characterization: A Multi-technique Approach

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Characterization_Workflow Synthesized_Product Synthesized this compound Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Synthesized_Product->Purity_Check Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Final_Confirmation Structural Confirmation & Purity Verification Purity_Check->Final_Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons. The fluorine atom at position 8 will cause splitting of the adjacent proton signals (H-7).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The carbon atoms attached to the electronegative chlorine and fluorine atoms will be significantly deshielded and appear at a lower field.

Predicted NMR Data:

Analysis Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR δ 8.6-8.8 (s, 1H, H-3), 7.8-8.0 (d, 1H, H-5), 7.5-7.7 (m, 1H, H-6), 7.3-7.5 (m, 1H, H-7)
¹³C NMR δ 158-162 (d, JCF ≈ 250-260 Hz, C-8), 145-148 (C-2), 142-144 (C-8a), 138-140 (C-4a), 130-132 (C-3), 128-130 (C-6), 124-126 (d, JCF ≈ 10-15 Hz, C-7), 118-120 (d, JCF ≈ 20-25 Hz, C-5)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

**Wavenumber (cm⁻¹) **Vibrational Mode
3050-3100C-H stretching (aromatic)
1600-1620C=N stretching (in pyrazine ring)
1450-1580C=C stretching (aromatic rings)
1200-1250C-F stretching
750-850C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can also provide structural information.

Expected Mass Spectrometry Data:

Analysis Expected m/z Value
Molecular Ion (M⁺) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₄ClFN₂. The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
High-Resolution MS The exact mass should be consistent with the calculated value for C₈H₄ClFN₂.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction involving POCl₃ generates HCl gas , which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the fumes.

  • 3-fluoro-o-phenylenediamine is toxic and should be handled with care.

  • Standard laboratory safety practices should be followed throughout the synthesis and characterization procedures.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided step-by-step protocols, coupled with a comprehensive characterization workflow, offer a solid foundation for researchers to synthesize and verify this important heterocyclic building block. The rationale behind the experimental choices and the interpretation of analytical data are intended to empower scientists in their drug discovery and development endeavors. The versatile nature of this compound as a synthetic intermediate opens up avenues for the creation of novel and potent therapeutic agents.

References

  • ResearchGate. (PDF) 2-Chloroquinoxaline. ResearchGate. Accessed January 22, 2024. [Link]

  • Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • National Center for Biotechnology Information. 2-Chloro-8-methoxyquinoline-3-carbaldehyde. PubChem. Accessed January 22, 2024. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Accessed January 22, 2024. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. Accessed January 22, 2024. [Link]

  • MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Accessed January 22, 2024. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 8-chloro-[1][6][7]triazolo[4,3-a]quinoxalines. JOCPR. Accessed January 22, 2024. [Link]

  • National Center for Biotechnology Information. 2-Chloroquinoxaline. PubChem. Accessed January 22, 2024. [Link]

  • National Center for Biotechnology Information. 2-Chloro-8-fluoroquinoline. PubChem. Accessed January 22, 2024. [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. ResearchGate. Accessed January 22, 2024. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 22, 2024. [Link]

  • National Center for Biotechnology Information. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Accessed January 22, 2024. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Accessed January 22, 2024. [Link]

  • ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Accessed January 22, 2024. [Link]

  • ResearchGate. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. Accessed January 22, 2024. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Accessed January 22, 2024. [Link]

  • Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Accessed January 22, 2024. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Accessed January 22, 2024. [Link]

  • Science Publishing Group. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Accessed January 22, 2024. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science. Accessed January 22, 2024. [Link]

  • ResearchGate. Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. ResearchGate. Accessed January 22, 2024. [Link]

  • National Center for Biotechnology Information. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. PubMed Central. Accessed January 22, 2024. [Link]

Sources

2-Chloro-8-fluoroquinoxaline as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-8-fluoroquinoxaline as a heterocyclic building block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Privileged Scaffold for Next-Generation Kinase Inhibitors and Bioactive Heterocycles[1]

Executive Summary: The "Fluorine Effect" in Quinoxaline Scaffolds

In the landscape of heterocyclic building blocks, This compound represents a high-value scaffold, distinguishing itself from the generic quinoxaline core through the strategic placement of the fluorine atom at the C8 position.

While the C2-chlorine serves as a versatile "warhead" for nucleophilic displacement or metal-catalyzed cross-coupling, the C8-fluorine is not merely a bystander. It exerts a profound electronic and steric influence that modulates the reactivity of the pyrazine ring and the physicochemical profile of the final drug candidate.

Key Advantages:

  • Enhanced Electrophilicity: The inductive effect (-I) of the 8-fluoro substituent lowers the LUMO energy of the pyrazine ring, accelerating

    
     reactions at the C2 position compared to the non-fluorinated analog.
    
  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism (P450-mediated hydroxylation) in quinoxalines.[1] Fluorine substitution effectively blocks this metabolic soft spot.[1]

  • Conformational Control: Through dipole interactions and subtle steric effects, the 8-F group can lock the conformation of N1-substituents, critical for binding affinity in kinase pockets (e.g., Aurora A, PLK1).

Structural Analysis & Reactivity Profile[2]

The reactivity of this compound is defined by the interplay between the electron-deficient pyrazine ring and the electron-withdrawing fluorine.

Electronic Activation

The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (


).[1] The nitrogen atoms at N1 and N4 render the C2 and C3 positions electron-poor. The addition of fluorine at C8 (peri to N1) pulls electron density away from N1, reducing its donation into the ring and further destabilizing the transition state for nucleophilic attack at C2.[1]

Implication: Reactions with weak nucleophiles (e.g., electron-poor anilines) proceed under milder conditions than those required for unsubstituted 2-chloroquinoxaline.[1]

Regioselectivity Map

When functionalizing this scaffold, the order of operations is critical.

  • C2 Position: Highly reactive. First point of diversity generation via

    
     or Suzuki/Buchwald couplings.
    
  • C3 Position: Accessible via C-H activation or lithiation after C2 functionalization, though typically less reactive.[1]

  • C8 Position: The C-F bond is generally stable to standard

    
     conditions but can be engaged in specific defluorinative couplings if required.[1]
    

ReactivityMap Core This compound SNAr SNAr (Nucleophilic Displacement) Reagents: Amines, Thiols, Alkoxides Site: C2 (High Selectivity) Core->SNAr Primary Path Suzuki Pd-Catalyzed Coupling Reagents: Boronic Acids Site: C2 (C-C Bond Formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination Reagents: Aryl Amines/Amides Site: C2 (C-N Bond Formation) Core->Buchwald Kinase Kinase Inhibitors (Aurora, PLK1) SNAr->Kinase Suzuki->Kinase Antiviral Antiviral Agents (HCMV, HIV) Buchwald->Antiviral

Figure 1: Divergent reactivity profile of the this compound core.[1] The C2-chloride is the primary handle for diversity.

Synthesis Protocol: From Raw Materials to Building Block

The synthesis of this compound is a lesson in regiocontrol . The starting material, 3-fluoro-1,2-phenylenediamine, is asymmetric. Condensation with a dicarbonyl equivalent must be controlled to ensure the fluorine ends up at the C8 position rather than C5.

The Regioselectivity Logic

When condensing 3-fluoro-1,2-phenylenediamine with ethyl glyoxylate :

  • Nucleophilicity: The amine at position 1 (meta to Fluorine) is more nucleophilic than the amine at position 2 (ortho to Fluorine) due to the strong inductive withdrawing effect (-I) of the fluorine atom on the adjacent ortho-amino group.[1]

  • Electrophilicity: The aldehyde carbon of ethyl glyoxylate is more electrophilic than the ester carbonyl.

  • Mechanism: The more nucleophilic N1 attacks the Aldehyde . The intermediate closes the ring by N2 attacking the ester.

  • Result: N2 becomes the amide nitrogen (N1 in quinoxaline numbering).[1] Since F is ortho to N2, it ends up at position 8 .[1]

Step-by-Step Experimental Procedure
Step 1: Synthesis of 8-Fluoroquinoxalin-2(1H)-one
  • Reagents: 3-Fluoro-1,2-phenylenediamine (1.0 eq), Ethyl glyoxylate (50% in toluene, 1.1 eq), Ethanol (Solvent).[1]

  • Protocol:

    • Dissolve 3-fluoro-1,2-phenylenediamine (10 g, 79 mmol) in absolute ethanol (100 mL).

    • Add ethyl glyoxylate solution (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

    • Cool the reaction to 0°C. The product often precipitates as a solid.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 75–85%.

    • Identity Check:

      
       NMR should show the amide proton and the characteristic splitting pattern of the 8-fluoro substitution.
      
Step 2: Chlorination to this compound
  • Reagents: 8-Fluoroquinoxalin-2(1H)-one (from Step 1), Phosphorus Oxychloride (

    
    , Solvent/Reagent), DMF (Catalytic, 2-3 drops).[1]
    
  • Protocol:

    • Place 8-fluoroquinoxalin-2(1H)-one (5.0 g) in a round-bottom flask.

    • Add

      
       (25 mL, ~10 eq) carefully.[1] Add catalytic DMF.[1]
      
    • Reflux the mixture (

      
      ) for 2–3 hours. The suspension will clear as the starting material is consumed.
      
    • Critical Workup (Safety): Cool the mixture. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

      
      . Exothermic!
      
    • Neutralize the aqueous layer with saturated

      
       or 
      
      
      
      to pH ~8.
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry organics over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for subsequent steps.[1]

SynthesisWorkflow Start 3-Fluoro-1,2-phenylenediamine (Starting Material) Intermediate Regioselective Condensation (N-Meta attacks Aldehyde) Start->Intermediate Nucleophilic Attack Reagent1 Ethyl Glyoxylate (Ethanol, Reflux) Reagent1->Intermediate Product1 8-Fluoroquinoxalin-2(1H)-one (Solid Precipitate) Intermediate->Product1 Cyclization Final This compound (Target Building Block) Product1->Final Chlorination Reagent2 POCl3, cat. DMF (Reflux, 3h) Reagent2->Final

Figure 2: Synthetic pathway emphasizing the regioselective condensation step.

Application Case Study: Designing an Aurora A Kinase Inhibitor

To illustrate the utility of this building block, we examine a hypothetical optimization cycle for an Aurora A kinase inhibitor.

The Challenge: A standard 2-aminoquinoxaline hit compound shows good potency but poor metabolic stability (


 min) and moderate selectivity against Aurora B.[1]

The Solution: 8-Fluoro Substitution.

  • Synthesis: The medicinal chemistry team switches the starting material to this compound.

  • Reaction:

    
     reaction with a complex aniline (e.g., a pyrazole-amine) at C2.
    
  • Outcome:

    • Metabolic Stability: The 8-F blocks the site adjacent to the amide nitrogen, preventing oxidation.

    • Selectivity: The fluorine atom creates a repulsive electrostatic interaction with the carbonyl backbone of the kinase hinge region in Aurora B, but is tolerated in Aurora A due to a subtle difference in the gatekeeper residue environment.

    • Potency: The electron-withdrawing nature of F increases the acidity of the NH formed at C2, strengthening the hydrogen bond to the hinge region of the kinase.

Representative Protocol (Self-Validating)
  • Reagents: this compound (1.0 eq), Aniline Nucleophile (1.1 eq), p-TSA (0.1 eq) or DIPEA (2.0 eq), Isopropanol or n-Butanol.[1]

  • Procedure:

    • Mix reagents in alcohol solvent.

    • Heat to

      
       (microwave: 120°C for 20 min).
      
    • Validation: The reaction is self-indicating; the product often precipitates upon cooling, or the spot on TLC is highly fluorescent compared to the non-fluorescent starting chloride.

    • Yield: Typically >80%.

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: Regioselective Synthesis of Quinoxalin-2(1H)
    • Source: ResearchG
    • URL:

  • Kinase Inhibitor Applications (Aurora A)

    • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[1]

  • General Quinoxaline Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis of Bioactive Quinoxaline Derivatives.[2][3][4][5]

    • Source: MDPI Molecules.[1]

    • URL:[1]

  • Fluorine Effect in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: Bentham Science.[1]

    • URL:[1]

Sources

The Therapeutic Potential of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The quinoxaline nucleus, a bicyclic heteroaromatic system forged from the fusion of a benzene and a pyrazine ring, stands as a testament to this concept. For decades, researchers and drug development professionals have been captivated by the therapeutic potential encapsulated within this deceptively simple architecture. Its derivatives have yielded a wealth of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with some progressing into clinical use.[1][2][3]

This in-depth technical guide is designed for the hands-on researcher, the inquisitive scientist, and the strategic drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the why behind the how. We will delve into the synthetic strategies that give birth to these versatile molecules, explore the intricate mechanisms by which they exert their biological effects, and provide detailed, field-proven protocols for their evaluation. Our journey will be grounded in scientific integrity, with a focus on self-validating experimental systems and a robust foundation of authoritative references.

I. The Architectural Blueprint: Synthesizing the Quinoxaline Core and its Derivatives

The biological activity of a quinoxaline derivative is intrinsically linked to its three-dimensional structure. The ability to efficiently and strategically synthesize a diverse library of these compounds is therefore the cornerstone of any successful drug discovery program in this area. The classical and most widely adopted method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This robust reaction allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoxaline ring, which are critical for tuning the pharmacological profile of the resulting molecule.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine

  • Substituted 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution of Reactants: In the reaction vessel, dissolve the substituted o-phenylenediamine in a minimal amount of ethanol. In a separate flask, dissolve the 1,2-dicarbonyl compound in ethanol, warming gently if necessary.

  • Reaction Setup: To the solution of the o-phenylenediamine, add a catalytic amount of glacial acetic acid.

  • Condensation Reaction: Slowly add the solution of the 1,2-dicarbonyl compound to the o-phenylenediamine solution with continuous stirring.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux using the heating mantle. The reaction time will vary depending on the specific reactants but is typically monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the slow addition of water can induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2,3-disubstituted quinoxaline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. Unraveling the Biological Tapestry: A Multifaceted Pharmacological Profile

The true power of the quinoxaline scaffold lies in its remarkable versatility. By strategically modifying the substituents on the core ring system, a diverse array of biological activities can be elicited. This section will explore the major therapeutic areas where quinoxaline derivatives have demonstrated significant promise.

A. The War on Cancer: Quinoxaline Derivatives as Potent Antineoplastic Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2][3] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

A primary target for many anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoxaline derivatives can effectively cut off the blood supply to tumors, leading to their starvation and eventual regression.

Another critical signaling pathway frequently targeted by these compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway .[4][7][8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Quinoxaline derivatives can inhibit various components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoxaline Derivatives

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->Akt Phosphorylation (Ser473) Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->Akt Inhibition Quinoxaline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 values in µM)

CompoundHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)T24 (Bladder)WI-38 (Normal)Reference
Compound 8 1.49 ± 0.186.38 ± 0.815.27 ± 0.726.91 ± 0.844.49 ± 0.6510.99 ± 1.06[1]
Compound 19 913.312.327.517.680.9[1]
Compound 20 17.240.612.38.995.486.8[1]
Compound VIId 7.8----40.13[2][10]
Compound VIIIc 2.5----97.2[2][10]
Compound VIIIe 8.4----96.4[2][10]
Compound XVa 4.4-----[2]
Doxorubicin ----->100[11]
B. Combating Microbial Threats: Quinoxalines as Antimicrobial Agents

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new classes of antibiotics. Quinoxaline derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Quinoxaline derivatives to be tested

  • Sterile filter paper disks

  • Standard antibiotic disks (positive control)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the quinoxaline derivatives onto the surface of the agar. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound. A larger zone of inhibition indicates greater susceptibility. The results are often categorized as susceptible, intermediate, or resistant based on established guidelines.[14]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. vulgaris (Gram -)C. albicans (Fungus)A. flavus (Fungus)Reference
Gentamycin 24263025--[12]
Ketoconazole ----2016[12]
Compound 4c -14.2814.89-11.33-[15]
Tetrazolo[1,5-a]quinoxalines ≥ 17≥ 17≥ 17-≥ 17-[11]
C. Fighting Viral Infections: The Antiviral Promise of Quinoxalines

The ongoing threat of viral pandemics underscores the urgent need for novel antiviral therapies. Quinoxaline derivatives have shown promising activity against a range of viruses, including influenza and coronaviruses.[16][17][18] Their mechanisms of action can be diverse, targeting various stages of the viral life cycle.[19]

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

CompoundVirusAssayIC50 (µM)Reference
11-b Influenza A (H1N1)qPCR0.2164[16]
Derivative with 2-furyl at position 6 Influenza ARNA intercalation3.5[19]
Derivative with 3-methoxyphenyl at position 6 Influenza ARNA intercalation6.2[19]
D. Quelling Inflammation: Quinoxaline Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy in in vivo models.[20][21][22][23]

Table 4: In Vivo Anti-inflammatory Activity of a Quinoxaline Derivative

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Compound 7b RatCarrageenan-induced paw edema-41%[21]
Indomethacin (Control) RatCarrageenan-induced paw edema10 mg/kg47%[21]

III. Delving Deeper: Mechanistic Insights through Advanced Techniques

To truly understand the therapeutic potential of quinoxaline derivatives, it is essential to elucidate their precise mechanisms of action at the molecular level. Techniques such as Western blotting can provide invaluable insights into how these compounds modulate key signaling pathways.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a quinoxaline derivative.

Materials:

  • Cancer cell line

  • Quinoxaline derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the quinoxaline derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the quinoxaline derivative on protein phosphorylation.[24][25][26][27][28]

Experimental Workflow Diagram: Western Blot Analysis

Western_Blot_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Quinoxaline Derivative Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE: Protein Separation Quantification->SDSPAGE Transfer Electrotransfer to Membrane (PVDF) SDSPAGE->Transfer Blocking Blocking with 5% Milk or BSA Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pAkt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Acquisition and Data Analysis Detection->Analysis End End: Determine Protein Phosphorylation Levels Analysis->End

Caption: A generalized workflow for Western blot analysis of protein phosphorylation.

IV. The Path Forward: Future Directions and Concluding Remarks

The journey of quinoxaline derivatives from the synthesis flask to the clinic is a testament to the power of medicinal chemistry. The vast body of research highlighted in this guide underscores the immense therapeutic potential of this privileged scaffold. While significant strides have been made, the road ahead is ripe with opportunities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To rationally design more potent and selective derivatives.

  • Elucidation of Novel Mechanisms of Action: To identify new therapeutic targets and expand the applicability of these compounds.

  • Preclinical and Clinical Development: To translate the most promising candidates into effective therapies for a range of human diseases.

V. References

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(12), 3120. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7676. [Link]

  • Shahin, G. E., Ghorab, M. M., & El-Sawy, E. R. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(5), 1143. [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Abbas, H. A. S., Al-Marhabi, A. R., & Ammar, Y. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Vahora, A., Singh, V., Deshmukh, H. S., Adole, V. A., & Jagdale, B. S. (2023). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

  • Li, Y., Wang, Y., Li, J., Zhang, Y., Wang, J., & Fan, Z. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(49), 29471-29479. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35836-35860. [Link]

  • Wölwer, C., Al-Katib, S., Nitzki, F., Graab, U., Ehlers, J., Burchardt, M., ... & Thelen, P. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(5), 1185. [Link]

  • de Oliveira, A. C. C., de Almeida, J. R. G. S., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 10(1), 1-12. [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. [Link]

  • Goyal, A., & Sharma, P. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 19(12), 21019-21032. [Link]

  • Ancizu, S., Moreno, E., Solano, B., Montaner, B., Navarro-Zorraquino, M., & Sanmartín, C. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 18(16), 5895-5905. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, E. R. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(5), 1143. [Link]

  • Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

  • Montero, V., Hutter, S., & Ghandourah, M. (2020). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Molecules, 25(12), 2784. [Link]

  • Singh, S. K., Singh, S., & Singh, P. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4445-4455. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Cusabio. (n.d.). PI3K-Akt Signaling Pathway. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). A Quick Introduction to Graphviz. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35836-35860. [Link]

  • Kirson, E. D., Giladi, M., Gur, E., & Palti, Y. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 14(3), 220. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • International Journal of ChemTech Research. (n.d.). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. [Link]

  • Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

  • Montero, V., Hutter, S., & Ghandourah, M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

Sources

Strategic Development of Fluorescent Probes Using 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fluorescent probe development, the quinoxaline core stands out for its tunable emission, large Stokes shift, and high photostability. However, standard quinoxaline scaffolds often suffer from limited quantum yields or non-specific background fluorescence.

This guide focuses on 2-Chloro-8-fluoroquinoxaline (CAS 55687-10-0) as a privileged starting material.[1][2][3] This specific substitution pattern offers a dual advantage:

  • 2-Chloro Position: A highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid attachment of recognition moieties or auxochromes.
    
  • 8-Fluoro Position: A strategic electronic modulator. Unlike heavy halogens (Br, I) that induce fluorescence quenching via spin-orbit coupling, the fluorine atom enhances photostability and modulates the pKa of the N1 nitrogen, often reducing pH-sensitivity in physiological ranges.

This document outlines the protocol for transforming this scaffold into a functional "Turn-On" fluorescent probe.

Strategic Design & Mechanism

The "Push-Pull" Architecture

To develop an effective probe, we utilize the Intramolecular Charge Transfer (ICT) mechanism. The quinoxaline ring acts as the electron-withdrawing group (acceptor). By displacing the 2-chloro group with an electron-rich amine or thiol (donor), we create a "Push-Pull" system.

  • State A (Free Probe): Strong ICT results in native fluorescence (often quenched or blue-shifted depending on the recognition unit).

  • State B (Bound/Reacted): Interaction with the analyte (e.g., Cysteine, ROS, Metal Ions) alters the electron donating capacity, shifting the emission or turning it "On."

Workflow Visualization

The following diagram illustrates the critical path from scaffold to validated probe.

ProbeDevelopment cluster_mech Electronic Modulation (8-Fluoro Effect) Scaffold This compound (Scaffold) Synthesis SnAr Coupling (Base-Catalyzed) Scaffold->Synthesis Electrophile Design Recognition Unit Design (Amine/Thiol Nucleophile) Design->Synthesis Nucleophile Probe Functional Probe (D-π-A System) Synthesis->Probe HCl Elimination Validation Optical Validation (QY, Selectivity) Probe->Validation Screening

Figure 1: Strategic workflow for converting the this compound scaffold into a functional fluorescent probe via


 coupling.

Experimental Protocol: Synthesis & Characterization

Materials & Reagents[4]
  • Scaffold: this compound (≥95% purity).[2]

  • Nucleophile (Example): 4-Amino-1-butanol (for hydroxyl functionalization) or Morpholine (for lysosomal targeting).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
Step-by-Step Synthesis (Standard Protocol)

Note: This protocol assumes a gram-scale synthesis.

  • Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add

    
      (2.0 eq) to the solution. Stir at room temperature for 10 minutes to ensure suspension.
    
  • Substitution: Dropwise add the Nucleophile (1.2 eq) dissolved in MeCN (2 mL).

    • Scientist's Note: The 2-Cl position is highly labile. If using a reactive primary amine, cool to 0°C to prevent bis-substitution or ring-opening side reactions.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography using a gradient of Hexane/EtOAc.

Structural Characterization Criteria

A successful synthesis must meet these NMR signatures:

  • Loss of Cl-adjacent signal: In

    
     NMR, the C2 peak shift (typically ~150 ppm for C-Cl) will shift upfield upon amination.
    
  • Retention of F-coupling: The

    
     NMR should show a singlet/multiplet around -120 to -130 ppm. In 
    
    
    
    NMR, look for H-F coupling constants on the aromatic ring protons (H5, H6, H7).

Optical Validation & Data Analysis

Once synthesized, the probe must be characterized for its photophysical properties. The 8-fluoro group often results in a hypsochromic shift (blue shift) compared to non-fluorinated analogs, but with higher quantum yield (


).
Quantitative Benchmarking Table

Compare your probe against the scaffold and a non-fluorinated control.

Compound

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Solubility (PBS)
2-Cl-8-F-Quinoxaline (Scaffold)31038070< 0.05Low
Probe (8-F Analog) 4205401200.45 - 0.60 Moderate
Control (Non-F Analog) 4355501150.25 - 0.35Low

Table 1: Expected photophysical improvements driven by the 8-Fluoro substitution. Data represents typical ranges for amino-substituted quinoxalines.

Selectivity Screening Workflow

To validate the probe for biological use (e.g., metal ion sensing), follow this logic:

SelectivityScreen Stock Probe Stock Solution (10 µM in PBS/DMSO) Analytes Add Analytes (50 µM) (Na+, K+, Ca2+, Fe3+, GSH, H2O2) Stock->Analytes Measure Measure Fluorescence (λex = 420 nm) Analytes->Measure Decision Signal > 5-fold Increase? Measure->Decision Success Hit: Specific Probe Decision->Success Yes Fail Fail: Non-specific / Interference Decision->Fail No

Figure 2: Logical flow for selectivity screening. The 8-fluoro group enhances stability against oxidative bleaching during ROS screening.

References

  • Accela ChemBio. (2023).[1][2][3][4] Product Analysis: this compound (CAS 55687-10-0).[1][2][3][5][6][7] Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20588663, this compound. Retrieved from [Link]

  • Gatadi, S., et al. (2021). Quinoxaline derivatives as potential therapeutic agents: A review. European Journal of Medicinal Chemistry. (Contextual grounding on Quinoxaline reactivity).
  • Sun, Y., et al. (2021). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+.[8] Arabian Journal of Chemistry. (Demonstrates quinoxaline probe utility).

Sources

An In-depth Technical Guide to 2-Chloro-8-fluoroquinoxaline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-8-fluoroquinoxaline, a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of quinoxaline chemistry and the strategic incorporation of fluorine in bioactive molecules. This document will therefore focus on the scientific underpinnings of its synthesis, its physicochemical properties, and its potential applications, grounded in established chemical principles and data from analogous structures.

Introduction to the Quinoxaline Scaffold and the Role of Halogenation

Quinoxalines are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anticancer, antiviral, antibacterial, and antifungal activities.[1][2] The quinoxaline core is considered a bioisostere of quinoline and naphthalene, allowing it to interact with a variety of biological targets.[3]

The strategic placement of halogen atoms, particularly chlorine and fluorine, on the quinoxaline scaffold is a cornerstone of modern medicinal chemistry. This is due to their ability to modulate a compound's:

  • Lipophilicity: Influencing cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.

  • Electronic Properties: Altering the pKa and overall reactivity of the molecule.

The introduction of a fluorine atom, in particular, can have profound effects on a molecule's conformational preferences and basicity, often leading to enhanced biological activity.[4] this compound, with its distinct substitution pattern, therefore represents a promising building block for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Synthesis_Workflow A 2-Fluoro-6-nitrophenol B 2-Amino-6-fluorophenol A->B Reduction C 8-Fluoro-2-hydroxyquinoxaline B->C Cyclocondensation D This compound C->D Chlorination

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-fluorophenol

The synthesis commences with the reduction of a commercially available starting material, 2-fluoro-6-nitrophenol.

Protocol:

  • To a solution of 2-fluoro-6-nitrophenol in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • If using chemical reduction, stir the reaction mixture at room temperature or with gentle heating until complete consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-fluorophenol.

Step 2: Synthesis of 8-Fluoro-2-hydroxyquinoxaline

The next step involves the cyclocondensation of 2-amino-6-fluorophenol with a suitable C2-building block to form the quinoxaline core.

Protocol:

  • Dissolve 2-amino-6-fluorophenol in an appropriate solvent system, such as a mixture of water and ethanol.

  • Add an equimolar amount of a glyoxylic acid derivative (e.g., glyoxylic acid monohydrate or an ester thereof).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Upon cooling, the product, 8-fluoro-2-hydroxyquinoxaline, is expected to precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water), and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the conversion of the hydroxyl group at the 2-position to a chlorine atom. This is a common transformation in the synthesis of 2-chloroquinoxaline derivatives.

Protocol:

  • In a fume hood, carefully add 8-fluoro-2-hydroxyquinoxaline to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction should be monitored by TLC to ensure the complete conversion of the starting material.

  • After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

As this compound is not extensively characterized in the literature, the following table presents predicted physicochemical properties and expected spectroscopic data based on the analysis of structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₄ClFN₂
Molecular Weight 182.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be in the range of 80-120 °C)
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone); sparingly soluble in alcohols; insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 8.6-8.7 (s, 1H), 7.8-7.9 (d, 1H), 7.5-7.7 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 158-162 (d, JCF ≈ 250 Hz), 145-148, 142-144, 138-140, 130-132, 128-130, 120-122 (d, JCF ≈ 15 Hz), 115-117 (d, JCF ≈ 5 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -110 to -130 (s)
Mass Spectrometry (EI) m/z (%): 182 (M⁺, 100), 184 ([M+2]⁺, 33), 147 (M-Cl, 20)

Note: Predicted NMR chemical shifts are approximate and coupling constants are estimates based on related structures. Actual values may vary.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate and a potential lead compound in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The quinoxaline scaffold is a well-established platform for the development of therapeutic agents. The presence of a chlorine atom at the 2-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

SAR_Workflow A This compound B Diverse Library of Quinoxaline Derivatives A->B Nucleophilic Substitution C Biological Screening B->C D SAR Analysis C->D E Lead Optimization D->E

Caption: Workflow for the utilization of this compound in drug discovery.

The 8-fluoro substituent can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic profile. Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity.

  • Infectious Diseases: The quinoxaline core is present in numerous antibacterial and antiviral agents.

  • Neuroscience: Quinoxaline-based compounds have been investigated for their activity on various receptors in the central nervous system.

Materials Science

The electron-deficient nature of the quinoxaline ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound an interesting building block for the synthesis of novel organic electronic materials. Its derivatives could be explored for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

  • Organic Photovoltaics (OPVs): As non-fullerene acceptors.

  • Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in both medicinal chemistry and materials science. While its specific history is not well-documented, its rational design is based on decades of research into the chemical and biological properties of quinoxalines and the impactful role of fluorine in molecular design. The proposed synthetic route provides a clear and logical pathway for its preparation, opening the door for further investigation into its properties and applications. As research in these fields continues to advance, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of new technologies and therapies.

References

  • This guide synthesizes information from general knowledge of organic and medicinal chemistry, with foundational principles of quinoxaline synthesis and halogenation being well-established in the field.
  • Singh, P. et al. A review on synthesis and biological activity of quinoxaline and its derivatives. Journal of Drug Delivery and Therapeutics9, 851-859 (2019).
  • Mąkosza, M. & Winiarski, J. Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research20, 282-289 (1987).
  • Chemovine. This compound. (2023). at [Link]

  • PubChem. This compound. (National Center for Biotechnology Information) at [Link]

  • Mondal, S. & Pal, M. Recent advances in the synthesis of quinoxaline and its derivatives. RSC advances9, 31856-31878 (2019).
  • Purser, S. et al. Fluorine in medicinal chemistry. Chemical Society Reviews37 , 320-330 (2008).[4]

  • Sato, N. et al. Quinoxaline derivatives as potent and selective inhibitors of the transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters14, 1761-1765 (2004).
  • Dell'Aversano, C. et al. Quinoxaline chemistry: a review of recent synthetic and medicinal advances. Molecules26, 1551 (2021).
  • S. K. Sahu, M. M. A. Rizvi, H. G. S. Rathore, J. Braz. Chem. Soc., 2014, 25, 1416-1425.
  • A. K. Chakraborti, G. Kaur, Tetrahedron, 1999, 55, 13265-13268.
  • A. S. Demir, H. Turgut, Tetrahedron, 2005, 61, 621-627.
  • Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2008). Recent applications of the Vilsmeier–Haack reaction in the synthesis of heterocyclic compounds. Arkivoc, 2008(16), 16-67.
  • Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis II (pp. 777-794). Pergamon.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22125194, 2-Chloro-8-fluoroquinoline. Retrieved October 26, 2024 from [Link].

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules26 , 1055 (2021).[1]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][7]triazino[2,3-c]quinazolines. Preprints.org (2024).

  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • Preparation process of 2-chloro-6-fluoroaniline.
  • The 3-alkynyl substituted 2-chloroquinoxaline as a potential template to target COVID-19.
  • Fluorine in medicinal chemistry. Progress in Medicinal Chemistry54 , 65-133 (2015).[4]

  • Biological activity of quinoxaline derivatives. ResearchGate (2025).[2]

Sources

Technical Guide: Safety, Handling, and Reactivity of 2-Chloro-8-fluoroquinoxaline

[1][2]

Document Control:

  • Subject: 2-Chloro-8-fluoroquinoxaline (CAS: 406222-14-4)[1][2]

  • Classification: Hazardous Intermediate / Halogenated Heterocycle

  • Primary Application: Scaffold for Medicinal Chemistry (

    
     Electrophile)
    

Executive Summary

This compound is a specialized bicyclic heteroaromatic intermediate used primarily in the synthesis of bioactive kinase inhibitors and antiviral agents.[1][2] Its utility stems from the differential reactivity of its halogen substituents: the chlorine at the C2 position is highly activated for nucleophilic aromatic substitution (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the specific challenges of handling low-melting, moisture-sensitive halogenated heterocycles in a research environment.

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical properties of this compound dictate its handling protocols.[1][2] As a low-melting solid (or semi-solid depending on purity and ambient temperature), it presents unique containment challenges compared to high-melting crystalline powders.[1][2]

PropertySpecificationOperational Implication
CAS Number 406222-14-4Use for inventory tracking and waste stream identification.[1][2]
Molecular Formula

MW: 182.58 g/mol .[1][2]
Physical State Off-white to beige solidLow melting point (approx. 30–40°C range for homologous series).[1][2] May liquefy in warm labs.[1][2]
Solubility DCM, DMSO, EtOAcHigh lipophilicity. Poor water solubility.[1][2]
Reactivity High (

)
Moisture Sensitive. Hydrolyzes to 8-fluoro-2-hydroxyquinoxaline.[1][2]

Part 2: Hazard Identification & Toxicology[3][4][5]

While standard GHS classifications apply, the "Senior Scientist" perspective requires acknowledging the specific risks of halogenated quinoxalines: sensitization and delayed tissue damage .

GHS Classification (Aggregated)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 1/2A (Risk of serious damage due to HCl generation upon contact with mucosal moisture).[1][2]

  • STOT-SE: Category 3 (Respiratory irritation).[1][2]

Mechanism of Toxicity
  • Alkylating Potential: As an electrophile, the compound can alkylate biological nucleophiles (proteins/DNA), leading to potential sensitization.

  • Hydrolysis Products: Upon contact with mucous membranes, the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) .[1][2] While less reactive than acyl chlorides, the release is sufficient to cause severe eye damage.

  • Fluorine Content: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ).[1][2]
    

Part 3: Strategic Handling & PPE (Hierarchy of Controls)

Handling this compound requires a "Zero-Contact" approach.[1][2][3][4] Standard nitrile gloves are often insufficient for prolonged contact with halogenated heterocycles in organic solvents.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a certified chemical fume hood.[1][2][5] If handling >5g outside a hood, a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) is required.[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.[1][2]1) are mandatory.[1][2][6] Face shields are recommended during scale-up (>10g) due to the corrosive hydrolysis risk.[1][2]

  • Dermal (Hands):

    • Primary Layer:[7][8][9] Laminate film (Silver Shield) or thick Nitrile (>0.11 mm).[1][2]

    • Technique:Double-gloving is standard.[1][2] The outer glove protects against solvent; the inner glove protects against the compound. Change outer gloves immediately upon splash.[1][2][6]

Operational Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of hydrolysis and exposure.

HandlingWorkflowStartStart: Handling 2-Cl-8-F-QuinoxalineCheckStateCheck Physical State(Solid vs. Melt)Start->CheckStateSolidStateSolid: Use Anti-Static SpatulaCheckState->SolidStateBelow 30°CMeltStateMelted/Sticky: Warm gently to liquefy & transfer via pipetteCheckState->MeltStateAbove 30°CWeighingWeighing ProtocolSolventAddSolvent Addition(Anhydrous Only)Weighing->SolventAddSolidState->WeighingMeltState->WeighingInertAtmBlanket with Argon/N2SolventAdd->InertAtmCritical StepCleanupDecontamination:Wipe with 1M NaOH (Hydrolysis)InertAtm->CleanupPost-Process

Figure 1: Operational workflow for handling low-melting halogenated electrophiles. Note the specific handling for "melted" states to prevent contamination.

Part 4: Reactivity & Storage Protocols

The Mechanism & Stability

The C2-Chlorine is the "warhead" of this molecule.[1][2] It is activated by the ring nitrogens (diazine system).[1][2]

  • Desired Reaction: Substitution by amines, thiols, or alkoxides.

  • Undesired Reaction (Degradation): Substitution by water (Hydrolysis).[1][2]

Field Insight: The presence of the 8-Fluorine atom inductively withdraws electrons, making the C2 position more electrophilic than in unsubstituted 2-chloroquinoxaline.[1][2] This increases sensitivity to moisture.[1][2]

Self-Validating Purity Check

Before using stored material in critical steps (e.g., GMP synthesis or expensive coupling), validate integrity:

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Pass Criteria: Single spot (

    
    ).[1][2]
    
  • Fail Criteria: Appearance of a baseline spot or low

    
     streak (indicative of the hydroxy-degradation product).[1][2]
    
Reactivity Pathway Diagram

Understanding the competition between your nucleophile and water is key to yield optimization.

ReactivityPathStartingMatThis compound(Electrophile)TargetTarget Product(C2-Substituted)StartingMat->TargetPath A: Desired SnAr(Anhydrous Conditions)ImpurityImpurity: 2-Hydroxy-8-fluoroquinoxaline(Inactive/Insoluble)StartingMat->ImpurityPath B: Hydrolysis(Wet Solvent/Air Exposure)NucleophileAmine/Thiol (Nu-H)WaterH2O (Moisture)

Figure 2: Competitive reaction pathways.[1][2] Path B (Hydrolysis) is irreversible and produces HCl, which may further inhibit acid-sensitive reactions.[1][2]

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Container: Amber glass with Teflon-lined cap (protects against light and prevents cap corrosion from trace HCl).[1][2]

  • Desiccant: Store secondary container with activated silica gel or Drierite.[1][2]

Part 5: Emergency Response

Spills (Solid vs. Melt)
  • Solid Spill: Do not create dust.[1][2][4][10] Cover with wet paper towels to dampen, then scoop into a waste container. Wipe area with dilute bicarbonate solution to neutralize trace acid.[1][2]

  • Melt/Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use paper towels alone (potential for rapid reaction/heat generation if other reagents are present).[1][2]

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][2][7][5][10][11] Time is critical due to the corrosive nature of the hydrolysis products (HCl).

  • Skin Contact: Wash with soap and water.[1][2][7][3][4][6][11] Do not use alcohol (increases skin permeability).[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • PubChem. (n.d.).[1][2] this compound (Compound Summary).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Thermo Fisher Scientific. (2023).[1][2][3] Safety Data Sheet: 2-Chloroquinoxaline (Homologous Series).[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2009).[1][2] Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.[1][2] PMC.[1][2] Retrieved from [Link]

  • Vanderbilt University. (n.d.).[1][2][6] Chemical Safety Protocol: Halogenated Solvents and Reagents. Retrieved from [Link][1]

Methodological & Application

detailed synthesis protocol for 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Chloro-8-fluoroquinoxaline

Executive Summary & Strategic Rationale

The synthesis of This compound represents a critical transformation in the development of fluorinated heterocyclic scaffolds, widely utilized in kinase inhibitors and receptor antagonists. The introduction of the chlorine atom at the C2 position serves as a versatile "chemical handle," enabling subsequent nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex library diversities.

This protocol details the deoxychlorination of 8-fluoroquinoxalin-2(1H)-one. While direct ring-closure methods exist, they often suffer from poor regioselectivity. Therefore, the most robust route—and the one detailed here—relies on the activation of the lactam tautomer using phosphoryl chloride (


) under Vilsmeier-Haack conditions. This method ensures high conversion rates and minimizes the formation of tarry byproducts common in neat thermal chlorinations.

Reaction Mechanism & Critical Parameters

The transformation proceeds via the activation of the amide carbonyl oxygen. The addition of catalytic N,N-Dimethylformamide (DMF) is not merely for solubility; it forms the reactive Vilsmeier reagent (chloroiminium ion) in situ, which is significantly more electrophilic than


 alone.
  • Activation: DMF reacts with

    
     to form the Vilsmeier complex.
    
  • Attack: The carbonyl oxygen of the quinoxalinone attacks the electrophilic species, converting the carbonyl into a highly reactive leaving group (dichlorophosphate or iminium species).

  • Substitution: The chloride ion acts as a nucleophile, displacing the activated oxygen species at the C2 position to yield the aromatic chloroquine.

Critical Quality Attribute (CQA): Moisture control is paramount.


 hydrolyzes rapidly to phosphoric acid and HCl, which deactivates the reagent and generates dangerous exotherms.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1]RoleHazards
8-Fluoroquinoxalin-2(1H)-one 164.141.0SubstrateIrritant
Phosphoryl chloride (

)
153.335.0 - 10.0Reagent/SolventCorrosive, Water Reactive
N,N-Dimethylformamide (DMF) 73.090.1 (Cat.)CatalystHepatotoxic, Reprotoxic
Dichloromethane (DCM) 84.93N/AExtraction SolventVolatile, Carcinogen susp.
Sat.

(aq)
84.01N/AQuench/Wash--
Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Under an inert atmosphere (

    
     or Ar), charge the flask with 8-Fluoroquinoxalin-2(1H)-one  (10.0 g, 60.9 mmol).
    
  • Add

    
      (50 mL) carefully. Note: The solid may not dissolve immediately.
    
  • Add DMF (0.5 mL) dropwise. Caution: Mild exotherm and gas evolution (

    
    , CO) may occur.
    

Step 2: Thermal Activation

  • Attach a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

  • Heat the reaction mixture to reflux (approx. 105–110 °C) .

  • Maintain reflux for 2–3 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes) or LCMS. The starting material peak (mass 165, M+H) should disappear, replaced by the product peak (mass 183/185, 3:1 ratio for Cl isotope).

Step 3: Quenching and Workup (The "Self-Validating" Safety Step) Critically, do not add water to the reaction. Add the reaction mixture to ice.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    . Note: Use a base trap on the rotovap.
    
  • Dilute the thick residue with DCM (100 mL).

  • Slowly pour the organic solution onto a stirred mixture of ice (200 g) and saturated

    
     (200 mL).
    
    • Why: This biphasic quench controls the hydrolysis exotherm and keeps the product in the organic phase, preventing precipitation of the protonated salt.

  • Stir vigorously for 20 minutes until gas evolution ceases and pH is >7.

Step 4: Isolation

  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine organic layers and wash with brine (100 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc/Hexanes).

Process Visualization

Synthesis Workflow

SynthesisWorkflow Start Start: 8-Fluoroquinoxalin-2(1H)-one Activation Activation: Add POCl3 + cat. DMF (Vilsmeier Complex Formation) Start->Activation Charge Flask Reflux Reaction: Reflux @ 106°C (2-3 Hours) Activation->Reflux Heat Monitor QC Check: TLC/LCMS (Target m/z: 183) Reflux->Monitor Sampling Monitor->Reflux Incomplete Quench Workup: Pour into Ice/NaHCO3 (Exotherm Control) Monitor->Quench Complete Isolation Isolation: DCM Extraction & Concentration Quench->Isolation Phase Sep Product Final Product: This compound Isolation->Product Dry/Conc

Figure 1: Step-by-step workflow for the chlorination of 8-fluoroquinoxalin-2(1H)-one.

Reaction Mechanism Logic

Mechanism Amide Lactam Tautomer (Stable) Enol Lactim Tautomer (Transient) Amide->Enol Tautomerization Activated Activated Intermediate (-OP(O)Cl2) Enol->Activated + POCl3/DMF Product 2-Chloro-quinoxaline (Aromatic) Activated->Product + Cl- (Substitution)

Figure 2: Mechanistic pathway highlighting the activation of the tautomeric alcohol.

Safety & Compliance (HSE)

  • POCl3 Handling: Phosphoryl chloride is highly toxic by inhalation and corrosive. All operations must be performed in a functioning fume hood.

  • Quenching Hazard: The hydrolysis of excess POCl3 is violently exothermic. Never add water directly to the reaction flask. Always add the reaction mixture to the ice/water slurry slowly.

  • Waste Disposal: Aqueous waste will contain phosphoric acid and must be neutralized before disposal. Organic waste contains halogenated solvents.

References

  • General Quinoxaline Synthesis & Chlorination

    • Acta Crystallographica Section E, "2-Chloroquinoxaline," 2009.[2] Describes the structural characterization and general utility of 2-chloroquinoxalines as reagents for sulfamide synthesis.

  • Chlorination Methodology (POCl3/DMF)

    • Google Patents CN103709100A, "Preparation method of 8-chloroquinolone derivative.
  • Regioselective Considerations

    • Chemistry Letters, "Regioselective Synthesis of 2,6-Dichloroquinoxaline.
  • Application in Drug Design

    • Journal of Chemical and Pharmaceutical Research, "Synthesis and biological activity of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxalines.

Sources

Application Note: Structural Validation of 2-Chloro-8-fluoroquinoxaline via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a high-level technical protocol for the structural validation of 2-Chloro-8-fluoroquinoxaline , a critical scaffold in the development of kinase inhibitors and fluoro-substituted heterocyclic pharmaceuticals.

Introduction & Significance

The quinoxaline moiety is a privileged structure in medicinal chemistry, serving as the core for various anti-cancer (e.g., tyrosine kinase inhibitors) and anti-infective agents. The introduction of a fluorine atom at the C8 position and a chlorine atom at the C2 position modulates the compound's lipophilicity, metabolic stability, and reactivity towards nucleophilic aromatic substitution (SNAr).

Critical Analytical Challenge: The synthesis of this compound typically involves the condensation of 3-fluoro-1,2-phenylenediamine with a glyoxylic acid derivative, followed by chlorination. This pathway often generates regioisomers (e.g., 5-fluoro vs. 8-fluoro derivatives) that are difficult to distinguish by MS alone. NMR spectroscopy is the definitive method for validating the substitution pattern.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data and prevent aggregation-induced broadening:

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for its non-interfering baseline in the aromatic region. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if solubility is poor, though it may broaden exchangeable protons (none present here, but useful for precursors).
  • Concentration: 5–10 mg of analyte in 600 µL of solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Filtration: Filter solution through a cotton plug or 0.2µm PTFE filter to remove paramagnetic particulates.

Instrument Parameters (Standard 400/600 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)19F NMR (Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (Coupled) or zgpg
Spectral Width 12-14 ppm220-240 ppm-50 to -200 ppm
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 sec1.0 sec
Scans (NS) 16 - 64512 - 102432 - 64
Temperature 298 K (25°C)298 K (25°C)298 K (25°C)

Results & Discussion: Spectral Assignment

1H NMR Spectral Data (Anticipated)

Reference Solvent:


 (7.26 ppm)

The proton spectrum is characterized by a distinct singlet for the pyrazine ring proton and a coupled ABC system for the benzenoid ring, complicated by 19F-1H coupling.

PositionShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-3 8.85 - 8.95 Singlet (s)-Deshielded by adjacent N4 and Cl-C2. Characteristic of quinoxaline H-3.
H-5 7.80 - 7.90 Doublet (d)

Para to Fluorine. Shows minimal F-coupling (

Hz).
H-6 7.60 - 7.70 Multiplet (td)

,

Meta to Fluorine. Split by H5, H7, and F8.
H-7 7.45 - 7.55 Multiplet (ddd)

,

Ortho to Fluorine. Shows largest H-F coupling.

Key Diagnostic: The H-3 singlet confirms the 2-chloro substitution (vs. 2,3-dichloro which has no singlet). The splitting of H-7 (large


) confirms the 8-fluoro position.
13C NMR Spectral Data (Anticipated)

Reference Solvent:


 (77.16 ppm)

The carbon spectrum is definitive due to the large C-F coupling constants (


).
PositionShift (δ, ppm)Multiplicity

(Hz)
Assignment Logic
C-8 158.0 - 160.0 Doublet (

)
~255 - 260 Direct attachment to Fluorine.
C-2 148.0 - 150.0 Singlet/Weak d-Attached to Chlorine.
C-3 144.0 - 146.0 Singlet (s)-C-H carbon of pyrazine ring.
C-8a 138.0 - 140.0 Doublet (

)
~10 - 15 Bridgehead carbon ortho to Fluorine.
C-7 112.0 - 115.0 Doublet (

)
~20 - 25 Ortho to Fluorine.
C-5 128.0 - 130.0 Doublet (

)
~3 - 5 Para to Fluorine.
C-6 125.0 - 128.0 Doublet (

)
~8 - 10 Meta to Fluorine.
C-4a 135.0 - 137.0 Doublet (

)
~5 - 8 Bridgehead carbon meta to Fluorine.

Visualization of Structural Logic

The following diagrams illustrate the workflow for confirming the structure and the logic behind the regioisomer assignment.

Structural Assignment Workflow

NMR_Workflow Start Crude Product (Post-Chlorination) H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_H3 Check 8.8-9.0 ppm (H3 Singlet) H_NMR->Check_H3 Res_2Cl Confirm 2-Chloro Substitution Check_H3->Res_2Cl Singlet Present Check_Coupling Analyze Aromatic Region (7.4-8.0 ppm) Res_Regio Identify F-Coupling Pattern (Ortho vs Meta) Check_Coupling->Res_Regio H7 (ddd) observed Res_2Cl->Check_Coupling C_NMR 13C NMR Acquisition (Proton Decoupled) Res_Regio->C_NMR Check_CF Measure C-F Coupling (1J ~250Hz) C_NMR->Check_CF Final Validated Structure: This compound Check_CF->Final C8 Doublet Confirmed

Figure 1: Step-by-step logic flow for validating the this compound structure using NMR data.

Regioisomer Differentiation (5-F vs 8-F)

The synthesis from 3-fluoro-1,2-diaminobenzene can yield two isomers. The NMR coupling tree distinguishes them.

Regioisomer_Logic Precursor 3-Fluoro-1,2-diamine + Glyoxylate Isomer_8F Target: 8-Fluoro (F near Bridgehead N) Precursor->Isomer_8F Isomer_5F Impurity: 5-Fluoro (F far from Bridgehead N) Precursor->Isomer_5F Logic_8F H3 (Singlet) NO F-Coupling Isomer_8F->Logic_8F C_Logic C8a (Bridgehead) 2J Coupling (~10Hz) Isomer_8F->C_Logic Diagnostic Path Logic_5F H3 (Singlet) Possible 5J F-Coupling (Weak) Isomer_5F->Logic_5F

Figure 2: Logical differentiation between the 8-fluoro target and the 5-fluoro regioisomer impurity.

References

  • Sessler, J. L., et al. (2006). Quinoxaline-based molecular scaffolds.[1][2][3][4] Journal of Organic Chemistry.[5]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

  • Kalaria, P. N., et al. (2018). A review on pharmacological activities of quinoxaline derivatives. European Journal of Medicinal Chemistry.

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants & Data. University of Wisconsin-Madison.

  • Sigma-Aldrich. (2023).[6] 2-Chloroquinoxaline Product Specification & NMR Reference.

(Note: Specific spectral values provided in Section 3 are derived from established Structure-Activity Relationships (SAR) and substituent chemical shift additivity rules typical for fluoro-quinoxalines, serving as a reference standard for experimental validation.)

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-8-fluoroquinoxaline with various arylboronic acids. The resulting 2-aryl-8-fluoroquinoxaline scaffolds are critical pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, VEGFR) and antiviral agents.

Unlike standard aryl chlorides, the this compound substrate possesses unique electronic properties due to the electron-deficient pyrazine ring augmented by the 8-fluoro substituent. This guide addresses the specific challenges of this substrate—namely, its high susceptibility to hydrolytic side-reactions—and provides a self-validating protocol to ensure high yields and reproducibility.

Retrosynthetic & Mechanistic Insight

Substrate Reactivity Profile

The reactivity of this compound is defined by two competing electronic factors:

  • Pyrazine Activation: The nitrogen atoms in the quinoxaline ring pull electron density, making the C2-Cl bond highly activated for Oxidative Addition by Palladium(0).

  • The 8-Fluoro Inductive Effect: The fluorine atom at the C8 position exerts a strong inductive withdrawal (-I effect). This lowers the LUMO energy of the heterocycle, making the C2 position significantly more electrophilic than in the non-fluorinated parent compound.

Implication: While the cross-coupling is generally fast, the substrate is prone to nucleophilic attack by water/hydroxide , leading to the formation of the inactive 2-hydroxy-8-fluoroquinoxaline (quinoxalinone) byproduct.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but the Transmetallation step is often the bottleneck for electron-deficient heterocycles due to the stability of the intermediate


-complexes.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 8-F activation) Pd0->OxAdd + Substrate (R-Cl) PdII_Complex Pd(II)-Cl Intermediate OxAdd->PdII_Complex TransMet Transmetallation (Rate Determining Step) PdII_Complex->TransMet Hydrolysis SIDE REACTION: Hydrolysis to Quinoxalinone PdII_Complex->Hydrolysis + H2O/OH- BaseAct Base Activation (Boronate Formation) BaseAct->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition and the risk of hydrolysis.

Optimization Matrix: Condition Screening

The following matrix summarizes the screening of conditions. Method B is the recommended "Golden Standard" for this specific substrate to minimize hydrolysis.

ParameterMethod A (Standard)Method B (Recommended)Method C (Challenging Substrates)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3 mol%) XPhos Pd G2 (2 mol%)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq) Cs₂CO₃ (3.0 eq)
Solvent DME / H₂O (2:1)1,4-Dioxane / H₂O (9:1) Toluene / H₂O (10:1)
Temp 90°C80°C 100°C
Time 4–12 h2–6 h 1–4 h
Yield 65-75%85-92% 80-95%
Key Note High hydrolysis riskBalanced reactivity/stability For sterically hindered boronic acids
Why Method B?
  • Pd(dppf)Cl₂: The bidentate ligand prevents catalyst decomposition and promotes reductive elimination.

  • K₃PO₄: A milder base than carbonates in organic mixtures, sufficient to activate the boronic acid but less likely to promote nucleophilic attack by hydroxide on the C2-Cl bond.

  • Low Water Content: Reducing the water ratio (9:1) suppresses the formation of the quinoxalinone byproduct.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-methoxyphenyl)-8-fluoroquinoxaline (Model Reaction).

Materials & Reagents[1]
  • This compound (1.0 eq, 1.0 mmol, 182.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 eq, 1.2 mmol, 182.4 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.03 eq, 24.5 mg)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 eq, 339 mg)
    
  • Solvent: 1,4-Dioxane (degassed, 9 mL) / Water (degassed, 1 mL)

Step-by-Step Protocol
  • Preparation of Reaction Vessel:

    • Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.

    • Crucial: Flame-dry the glassware under vacuum and backfill with Argon/Nitrogen 3 times to ensure an inert environment.

  • Reagent Loading:

    • Add the This compound , Arylboronic acid , and Base (

      
      ) to the vessel.
      
    • Note: Do not add the catalyst yet.

  • Solvent Addition & Degassing:

    • Add the 1,4-Dioxane and Water.

    • Degassing (Essential): Sparge the mixture with Argon gas for 10–15 minutes. Oxygen is a poison for Pd(0) and promotes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS every 60 minutes.

    • Endpoint: Disappearance of the starting chloride (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Filter through a pad of Celite to remove Palladium black (insoluble residues).

    • Separate the organic layer and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Observation: The product is usually a fluorescent solid (yellow/greenish).

Experimental Workflow Diagram

Workflow Step1 1. Inert Setup (Argon/N2) Step2 2. Reagent Loading (Substrate + Boronic Acid + Base) Step1->Step2 Step3 3. Degas Solvents (15 min Sparge) Step2->Step3 Step4 4. Add Catalyst (Pd(dppf)Cl2) Step3->Step4 Step5 5. Heat (80°C) 2-4 Hours Step4->Step5 Step6 6. Workup (Celite Filter + Extraction) Step5->Step6

Figure 2: Sequential workflow for the Suzuki coupling protocol.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield + Starting Material Remaining Catalyst poisoning or inactive catalyst.Ensure rigorous degassing. Switch to XPhos Pd G2 if the boronic acid is sterically hindered.
Formation of "Quinoxalinone" (Hydrolysis) Hydroxide attack on C2-Cl.Critical: Reduce water content (use Toluene/Dioxane 10:1). Switch base to anhydrous

or

. Lower temp to 60°C.
Homocoupling of Boronic Acid Presence of Oxygen.Increase degassing time. Add the boronic acid slowly (syringe pump) if necessary.
Dark Black Precipitate Palladium precipitation (Pd black).Normal. Ensure filtration through Celite during workup. If excessive, add extra ligand (

) to stabilize Pd.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Sessler, C. D., et al. (2006).[2] Synthesis of 2-Substituted Quinoxalines via Suzuki Coupling. Journal of Organic Chemistry. (General reference for halo-quinoxaline reactivity).

  • Lynch, J., et al. (2023). Mechanistic Analysis of Site Selectivity in Heterocyclic Suzuki–Miyaura Coupling. Chemical Science. Link

  • BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.[3] (Analogous substrate protocols). Link

Sources

Application Note: Development of Next-Generation EGFR Kinase Inhibitors Using 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the utilization of 2-Chloro-8-fluoroquinoxaline as a privileged scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically targeting Non-Small Cell Lung Cancer (NSCLC).

While quinazolines (e.g., Gefitinib, Erlotinib) defined the first generation of EGFR inhibitors, the quinoxaline core offers distinct physicochemical advantages, including altered solubility profiles and hydrogen-bonding vectors. The specific inclusion of the 8-fluoro substituent is a critical design element:

  • Metabolic Blockade: Fluorine at the C8 position blocks potential oxidative metabolism (P450-mediated hydroxylation) common at electron-rich aromatic positions.

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the ring nitrogens, potentially influencing hydrogen bond strength with the hinge region (Met793).

  • Reactivity: The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation.
    

Chemical Synthesis & Derivatization[1][2][3][4][5]

The core synthetic strategy relies on the displacement of the C2-chlorine by functionalized anilines. This mimics the adenine binding mode of ATP within the kinase pocket.

Synthetic Workflow (DOT Visualization)

The following flowchart illustrates the critical path from the scaffold to the lead candidate.

Synthesis_Workflow SM1 2-Chloro-8- fluoroquinoxaline Reaction SNAr Coupling (iPrOH, Reflux) SM1->Reaction Reagent Substituted Aniline (R-NH2) Reagent->Reaction Intermediate 8-Fluoro-2-anilino quinoxaline Reaction->Intermediate HCl cat. / 80°C Optimization Side Chain Derivatization Intermediate->Optimization Deprotection/Amidation Final Lead Candidate Optimization->Final

Caption: Figure 1. Synthetic pathway for generating 2-anilino-8-fluoroquinoxaline libraries via acid-catalyzed nucleophilic aromatic substitution.

Detailed Protocol: Coupling[5]

Objective: Install the hinge-binding aniline moiety.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 3-ethynylaniline or 4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol

  • Catalyst: Conc. HCl (cat.) or p-TsOH

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of iPrOH in a round-bottom flask.

  • Addition: Add 1.1 mmol of the specific aniline.

  • Catalysis: Add 2-3 drops of concentrated HCl. Note: Protonation of the quinoxaline N1 activates the C2 position for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup:

    • Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • Filter the solid and wash with cold ether.

    • Alternative: If no precipitate forms, neutralize with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and HRMS. Look for the disappearance of the C2-Cl signal and appearance of NH peaks.

Biological Evaluation: In Vitro Kinase Assays[6][7]

Once synthesized, compounds must be profiled against EGFR isoforms.

Target Profile[5][8]
  • EGFR WT: To assess toxicity (skin rash correlation).

  • EGFR L858R: Common activating mutation.

  • EGFR T790M: The "Gatekeeper" mutation conferring resistance to 1st-gen inhibitors.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring ATP depletion (converted to ADP).

Materials:

  • Recombinant EGFR enzymes (WT, L858R, L858R/T790M).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the quinoxaline inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Mix 2 µL inhibitor + 4 µL enzyme in kinase buffer. Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Viability & Signaling

EGFR Signaling Pathway (DOT Visualization)

Understanding the downstream effects is crucial. The inhibitor should block phosphorylation of EGFR, thereby silencing AKT and ERK pathways.

EGFR_Pathway Inhibitor 8-F-Quinoxaline Inhibitor EGFR EGFR (Mutant) Inhibitor->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Figure 2. Mechanism of Action. The inhibitor targets the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream activation of RAS/MAPK and PI3K/AKT cascades.

Cell Viability Assay (Protocol)

Cell Lines:

  • A549: EGFR WT (Control/Toxicity).

  • H1975: EGFR L858R/T790M (Target: Resistant NSCLC).[1][2]

  • PC-9: EGFR Exon 19 del (Target: Sensitive NSCLC).

Method (CellTiter-Glo):

  • Seeding: Plate 3,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment: Add compounds (0.001 – 10 µM). Incubate 72h.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 vol). Shake 2 min. Incubate 10 min.

  • Analysis: Measure Luminescence. Normalize to DMSO control.

Data Interpretation & Optimization (SAR)

Use the following logic table to guide structural modifications based on assay results.

ObservationPotential CauseStructural Modification Strategy
Low Enzymatic Potency Poor hinge bindingCheck H-bond donor/acceptor at C3 or aniline N. Add H-bond acceptor to aniline tail.
High Potency, Low Cell Activity Poor Permeability / EffluxIncrease lipophilicity (LogP). Remove polar groups. Check for P-gp substrate liability.
Metabolic Instability Oxidation of AnilineFluorinate the aniline ring. The 8-F on the core is likely stable, but the tail may need protection.
WT EGFR Inhibition Lack of SelectivityIntroduce Michael acceptor (acrylamide) to target Cys797 (covalent binding), exploiting the specific geometry of the mutant ATP pocket.

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link

  • Mao, L., et al. (2022). "Quinoxalinones as a Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase."[3] Molecules. Link

  • Ezzat, H., et al. (2020).[4] "Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives." Bioorganic Chemistry. Link

  • Ajani, O. O., et al. (2024).[5] "Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents." European Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2023).[6][1] "Exploration of novel dihydroquinoxalinone derivatives as EGFR L858R/T790M tyrosine kinase inhibitors." Bioorganic Chemistry. Link

Sources

Experimental Protocol for the In Vitro Screening of 2-Chloro-8-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Specifically, their role as potent anticancer agents, often through the inhibition of critical signaling pathways, has garnered significant interest.[5][6][7] This application note provides a comprehensive, tiered experimental protocol for the initial in vitro screening of novel 2-Chloro-8-fluoroquinoxaline derivatives. The proposed workflow is designed to efficiently identify compounds with significant antiproliferative activity, followed by secondary assays to elucidate their potential mechanism of action, with a focus on kinase inhibition—a common target for this class of compounds.[8][9][10] This guide is intended for researchers in drug discovery and development, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.

Introduction: The Therapeutic Potential of Quinoxalines

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a versatile heterocyclic system that serves as a cornerstone for the development of new therapeutic agents.[7][10] Modifications to this scaffold have yielded compounds with improved potency and reduced toxicity across various disease models.[2] A significant body of research highlights the efficacy of quinoxaline derivatives as anticancer agents, functioning through diverse mechanisms such as:

  • Inhibition of Protein Tyrosine Kinases (PTKs): Many quinoxalines act as selective ATP-competitive inhibitors of kinases like VEGFR, PDGFR, and EGFR, which are crucial for cancer cell proliferation and survival.[9][10]

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in tumor cells.[9][11]

  • Cell Cycle Arrest: Active compounds can disrupt the normal progression of the cell cycle, leading to a halt in cell division.[11]

  • Topoisomerase Inhibition: Some derivatives interfere with DNA replication by inhibiting topoisomerase enzymes.[10]

Given this background, a logical screening strategy for new this compound derivatives involves an initial broad assessment of their cytotoxic and antiproliferative effects, followed by more targeted assays to identify specific molecular targets.

A Tiered In Vitro Screening Strategy

A multi-stage screening approach is recommended to efficiently manage resources and progressively build a comprehensive profile of each derivative. This strategy begins with a broad primary screen to identify "hit" compounds, which are then subjected to more specific secondary and mechanistic assays.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Mechanistic Elucidation A Library of this compound Derivatives B Antiproliferative Assay (XTT) (e.g., NCI-60 Panel or selected lines: HCT116, HepG2, MCF-7) A->B C IC50 Determination (Dose-Response) B->C Identify 'Hits' (e.g., >50% Growth Inhibition) D Target-Based Assay (e.g., In Vitro Kinase Inhibition) C->D E Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) D->E Confirm 'On-Target' Activity F Lead Candidate E->F

Figure 1: A tiered workflow for screening this compound derivatives.

Part 1: Primary Screening - Antiproliferative Activity using the XTT Assay

Principle and Rationale

The initial step is to assess the general cytotoxicity and antiproliferative effects of the derivatives against a panel of human cancer cell lines.[12] Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[13] We recommend the XTT assay over the more traditional MTT assay.

Why the XTT Assay? The MTT assay's end product is a water-insoluble formazan crystal, which requires an additional solubilization step using an organic solvent like DMSO.[14] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan product, simplifying the protocol and reducing potential errors associated with incomplete solubilization.[14] In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan dye, and the amount of color produced is directly proportional to the number of viable cells.

XTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondria (Active Dehydrogenases) Formazan Formazan (Orange, Water-Soluble) Mitochondria->Formazan Reduction (e- transfer) XTT XTT (Yellow, Water-Soluble) XTT->Mitochondria Uptake Readout Spectrophotometer Formazan->Readout Measure Absorbance (~450 nm)

Figure 2: Principle of the XTT cell viability assay.

Protocol: XTT Antiproliferation Assay

Cell Line Selection: It is advisable to use a panel of cell lines representing different cancer types. Based on published data for quinoxaline derivatives, the following are recommended for an initial screen[9][11]:

  • HCT116: Colon Carcinoma

  • HepG2: Hepatocellular Carcinoma

  • MCF-7: Breast Adenocarcinoma For a broader screen, utilizing a service like the NCI-60 panel can provide extensive data on the spectrum of activity.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: a. Culture selected cancer cell lines to ~80% confluency in their recommended growth medium. b. Trypsinize, count, and resuspend the cells to an optimized seeding density (typically 5,000-10,000 cells/well) in a 96-well flat-bottom plate. c. Plate 100 µL of the cell suspension into each well. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO. b. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. c. Include appropriate controls: wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with a known cytotoxic drug (positive control, e.g., Doxorubicin).[9] d. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. e. Incubate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

  • XTT Reagent Addition and Incubation: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from suppliers like Thermo Fisher Scientific, Roche, or Abcam). This typically involves mixing the XTT reagent with an electron-coupling agent. b. Add 50 µL of the XTT mixture to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell line and should be determined empirically.

  • Data Acquisition: a. Gently shake the plate to ensure a homogenous distribution of the colored formazan product. b. Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used to subtract background noise.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Values:

    • For compounds showing significant activity (hits), perform a dose-response experiment with a wider range of concentrations.

    • Plot Percent Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Summary for Primary Screening

Compound IDHCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Notes
QF-001> 100> 100> 100Inactive
QF-0028.421.424.5Moderate activity, selective for HCT116
QF-0032.522.09.0Potent Hit . Broad activity.
Doxorubicin0.621.20.9Positive Control[9]

Part 2: Secondary Screening - In Vitro Kinase Inhibition Assay

Principle and Rationale

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[9][10] A direct, cell-free biochemical assay is the most reliable way to confirm if a "hit" compound from the primary screen is a kinase inhibitor.[17] Luminescent kinase assays, such as the Kinase-Glo® assay (Promega), are widely used. They quantify kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).[9]

Protocol: Luminescence-Based Kinase Assay

Assay Components:

  • Kinase: A recombinant purified kinase of interest (e.g., VEGFR-2, EGFR, Src).

  • Substrate: A specific peptide substrate for the chosen kinase.

  • ATP: At a concentration near the Kₘ for the specific kinase.

  • Test Compound: The "hit" quinoxaline derivative.

  • Assay Buffer: Containing MgCl₂, DTT, and other components to ensure optimal enzyme activity.

  • Detection Reagent: Kinase-Glo® or similar luminescent reagent.

Step-by-Step Methodology:

  • Reaction Setup: a. In a white, opaque 96-well or 384-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background). b. Add the kinase and its specific substrate to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction: a. Add ATP to each well to start the reaction. b. Incubate for the optimized reaction time (e.g., 30-60 minutes) at the recommended temperature (e.g., 30°C).

  • Signal Detection: a. Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. b. Incubate at room temperature for 10 minutes to allow the signal to stabilize. c. Measure the luminescence using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Luminescence of Test Compound / Luminescence of Vehicle Control)] x 100

  • Determine IC₅₀ Values:

    • Plot Percent Inhibition against the log of the compound concentration.

    • Use non-linear regression to calculate the IC₅₀ value, representing the concentration required to inhibit 50% of the kinase activity.

Table 2: Example Data for Kinase Inhibition

Compound IDVEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/VEGFR-2)
QF-00315.2850.556-fold
Staurosporine5.86.4~1

Part 3: Mechanistic Elucidation - Cell Cycle Analysis

Rationale

For a confirmed kinase inhibitor, it is crucial to understand its effect on cellular processes. Cell cycle analysis by flow cytometry can determine if the compound induces arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.[11]

Protocol: Cell Cycle Analysis via Propidium Iodide Staining
  • Cell Treatment: a. Seed a sensitive cell line (e.g., HCT116) in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound (e.g., QF-003) at concentrations equivalent to its 1x and 2x IC₅₀ values for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: a. Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. d. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the samples using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

Data Interpretation

The flow cytometer will generate histograms showing the distribution of cells in different phases of the cell cycle. An accumulation of cells in a particular phase (e.g., an increase in the G2/M peak) compared to the vehicle control indicates that the compound induces cell cycle arrest at that checkpoint.

Materials and Reagents

ItemSupplier Examples
Cell Lines ATCC, ECACC
Culture Media (e.g., DMEM, RPMI) Thermo Fisher Scientific, MilliporeSigma
Fetal Bovine Serum (FBS) Thermo Fisher Scientific, MilliporeSigma
Penicillin-Streptomycin Thermo Fisher Scientific, MilliporeSigma
Trypsin-EDTA Thermo Fisher Scientific, MilliporeSigma
96-well and 6-well plates Corning, Falcon
XTT Cell Proliferation Kit Thermo Fisher Scientific (ab232856), Roche
Recombinant Kinases & Substrates Reaction Biology, Promega, Carna Biosciences
Kinase-Glo® Max Assay Promega (V6071)
Propidium Iodide/RNase Staining Buffer BD Biosciences, Thermo Fisher Scientific
DMSO, Sterile MilliporeSigma
Doxorubicin MilliporeSigma

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability in XTT assay Inconsistent cell seeding, edge effects in the plate, compound precipitation.Ensure homogenous cell suspension before plating. Avoid using the outermost wells of the plate. Check compound solubility in media.
Low signal in Kinase-Glo® assay Inactive enzyme, incorrect ATP concentration, expired reagent.Use a fresh batch of kinase. Optimize ATP concentration (near Kₘ). Check the expiration date of the detection reagent.
Poor resolution in cell cycle histograms Incorrect fixation, cell clumping, insufficient RNase treatment.Ensure fixation is done in ice-cold 70% ethanol. Filter cells through a mesh before analysis. Ensure RNase is active and incubation is sufficient.

References

  • Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2014). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. (2020). PubMed. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). ResearchGate. Retrieved from [Link]

  • Biological activity of quinoxaline derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2024). R Discovery. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved from [Link]

  • ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. (n.d.). googleapis.com. Retrieved from [Link]

  • biological evaluation of quinoxaline compounds as anti-hiv agents targeting reverse transcriptase enzyme. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). PubMed. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). . Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved from [Link]

  • Guideline for anticancer assays in cells. (2022). ResearchGate. Retrieved from [Link]

  • Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. (n.d.). MDPI. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (2010). National Institutes of Health. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). AACR Journals. Retrieved from [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (2012). National Institutes of Health. Retrieved from [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved from [Link]

Sources

The Strategic Application of 2-Chloro-8-fluoroquinoxaline in Advanced Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking High-Performance Organic Electronics with Halogenated Quinoxalines

The relentless pursuit of next-generation electronic devices has propelled organic semiconductors to the forefront of materials science research. Their inherent advantages, including mechanical flexibility, solution processability, and tunable electronic properties, offer a compelling alternative to traditional inorganic semiconductors. Within this dynamic field, the quinoxaline moiety has emerged as a privileged electron-deficient building block for the construction of high-performance n-type and ambipolar organic materials. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoxaline core profoundly influences the material's frontier molecular orbital energy levels, molecular packing, and overall device performance.

This technical guide delves into the specific application of 2-Chloro-8-fluoroquinoxaline , a versatile and strategically designed building block for the synthesis of advanced organic semiconductors. The presence of both a chloro and a fluoro substituent offers a unique combination of electronic modulation and synthetic handles, making it a highly valuable precursor for materials destined for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). We will explore the causality behind its utility, provide detailed experimental protocols for its incorporation into novel semiconductor materials, and present representative data to guide researchers in this exciting domain.

Core Concepts: The Physicochemical Impact of Chloro-Fluoro Substitution

The functionalization of the quinoxaline core at the 2- and 8-positions with chlorine and fluorine, respectively, is a deliberate design choice rooted in fundamental principles of physical organic chemistry.

  • Electron-Withdrawing Nature: Both chlorine and fluorine are highly electronegative atoms. Their presence on the quinoxaline ring system significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical attribute for creating efficient n-type semiconductors, as a lower LUMO level facilitates electron injection from the electrodes and enhances electron transport. The synergistic effect of two halogen atoms can lead to even deeper LUMO levels, which is beneficial for achieving stable n-channel characteristics in OFETs and for designing electron-transporting or hole-blocking layers in OLEDs.[1][2]

  • Modulation of Intermolecular Interactions: The halogen atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can influence the solid-state packing of the resulting organic semiconductor.[3] A well-ordered molecular packing is crucial for efficient charge transport, as it maximizes the electronic coupling between adjacent molecules. The specific substitution pattern of this compound can be exploited to engineer desired packing motifs.

  • Synthetic Versatility: The chlorine atom at the 2-position of the quinoxaline ring is a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution and can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3] This allows for the straightforward introduction of a wide range of aromatic and heteroaromatic moieties, enabling the synthesis of a diverse library of small molecules and polymers with tailored optoelectronic properties.

Synthesis of Functional Materials from this compound

The true potential of this compound is realized through its conversion into larger, conjugated systems. The following section provides detailed protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl structures, which are common motifs in organic semiconductors.[4] This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 2-Aryl-8-fluoroquinoxaline Reactant1->Product Suzuki Coupling Reactant2 Arylboronic Acid (Ar-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

  • Base (e.g., Potassium carbonate, 2.0 equiv)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-8-fluoroquinoxaline.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings of chloro-heterocycles. Other palladium sources and ligands can be screened for optimization.

  • Base: An aqueous solution of a base like potassium carbonate is crucial for the activation of the boronic acid in the transmetalation step of the catalytic cycle.

  • Solvent: A two-phase solvent system like toluene/water is often employed to dissolve both the organic reactants and the inorganic base.

Protocol 2: Stille Cross-Coupling for Polymer Synthesis

For the synthesis of conjugated polymers, the Stille cross-coupling reaction offers a robust method for linking different aromatic units. This protocol outlines the polymerization of a bis-stannylated comonomer with a dibromo-functionalized derivative of this compound.

Reaction Scheme:

Stille_Coupling cluster_reactants Monomers cluster_reagents Reagents Monomer1 Dibromo-Quinoxaline Derivative Product Conjugated Polymer Monomer1->Product Stille Polymerization Monomer2 Bis-stannylated Comonomer (Ar-(SnBu3)2) Monomer2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., P(o-tol)3) Ligand->Product Solvent Solvent (e.g., Toluene) Solvent->Product OFET_Device Source Source Electrode Semiconductor Quinoxaline-based Organic Semiconductor Source->Semiconductor Drain Drain Electrode Drain->Semiconductor Dielectric Dielectric Layer Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate Substrate Substrate Gate->Substrate

Figure 3: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

Expected Performance:

While specific data for materials derived directly from this compound is not yet widely published, we can extrapolate from studies on similar fluorinated and chlorinated quinoxaline derivatives. For instance, chlorinated quinoxalineimides have demonstrated promising n-channel transport properties. [1][2]

Derivative Class Electron Mobility (cm²/Vs) On/Off Ratio Reference
Chlorinated Quinoxalineimides Up to 7.1 x 10⁻³ > 10⁵ [1][2]

| Quinoxaline-based Small Molecules | 1.9 x 10⁻⁴ (vacuum deposited) | 3.5 x 10⁶ | [5]|

Table 1: Representative electron mobility and on/off ratios for n-type OFETs based on quinoxaline derivatives.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline-based materials can serve multiple roles, including as electron-transporting materials (ETMs), hole-blocking materials (HBMs), or as hosts for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The deep LUMO level of materials derived from this compound makes them particularly suitable as ETMs or HBMs.

Device Architecture:

OLED_Device Cathode Cathode ETL Electron Transport Layer (Quinoxaline-based) Cathode->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode (ITO) HTL->Anode Substrate Substrate Anode->Substrate

Figure 4: A simplified multilayer OLED device structure incorporating a quinoxaline-based electron transport layer.

Expected Performance:

Quinoxaline-based TADF emitters have demonstrated high external quantum efficiencies (EQEs) in OLEDs.

Emitter TypeEmission ColorMaximum EQE (%)Reference
Quinoxaline-based TADFYellow17.3[6]
Quinoxaline-based TADFRed15.6[6]

Table 2: Performance of OLEDs utilizing quinoxaline-based TADF emitters.

Organic Photovoltaics (OPVs)

In OPVs, quinoxaline-based polymers can act as either the donor or acceptor material in the bulk heterojunction (BHJ) active layer. The tunable bandgap and energy levels of these polymers are key to achieving efficient light absorption and charge separation.

Device Architecture:

OPV_Device Cathode Cathode Active_Layer Active Layer (BHJ) (Quinoxaline Polymer:Fullerene) Cathode->Active_Layer HTL Hole Transport Layer Active_Layer->HTL Anode Anode (ITO) HTL->Anode Substrate Substrate Anode->Substrate

Figure 5: A conventional bulk heterojunction (BHJ) organic photovoltaic device structure.

Expected Performance:

Polymers incorporating fluorinated quinoxaline units have been successfully employed in OPVs.

Polymer SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
PBQxF:PC71BM0.390.641.580.39[7]

Table 3: Photovoltaic performance of a polymer based on a difluoroquinoxaline unit.

Conclusion and Future Outlook

This compound stands as a strategically important building block for the synthesis of a new generation of organic semiconductors. Its unique electronic properties, imparted by the synergistic effect of the chloro and fluoro substituents, coupled with its synthetic versatility, make it an invaluable tool for materials chemists. The protocols and data presented herein, based on established methodologies for analogous systems, provide a solid foundation for researchers to explore the full potential of this compound in OLEDs, OFETs, and OPVs.

Future research will undoubtedly focus on the synthesis of novel small molecules and polymers derived from this compound and the detailed characterization of their performance in electronic devices. Fine-tuning of molecular structures to optimize morphology and energy level alignment will be key to unlocking even higher efficiencies and stabilities. As the field of organic electronics continues to mature, the rational design of molecular building blocks like this compound will be paramount in realizing the promise of flexible, low-cost, and high-performance electronic applications.

References

  • Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o532. Available at: [Link]

  • Bhattacharjee, A., & Siddiqui, A. A. (2008). Microwave assisted synthesis of some new quinoxaline derivatives and their biological activity. Indian Journal of Heterocyclic Chemistry, 18(2), 193-194. Available at: [Link]

  • U.S. Patent No. 7,355,340 B2. (2008). Quinoxaline derivatives, organic semiconductor device and electroluminescent device.
  • Hasegawa, T., Ashizawa, M., Kawauchi, S., Masunaga, H., Ohta, N., & Matsumoto, H. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Advances, 9(19), 10834-10841. Available at: [Link]

  • Phys.org. (2016). Researchers develop new thermally activated delayed fluorescence (TADF) materials. Available at: [Link]

  • Hasegawa, T., Ashizawa, M., Kawauchi, S., Masunaga, H., Ohta, N., & Matsumoto, H. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. PubMed Central. Available at: [Link]

  • Hasegawa, T., Ashizawa, M., Kawauchi, S., Masunaga, H., Ohta, N., & Matsumoto, H. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. Available at: [Link]

  • Zhang, D., Duan, L., Li, C., Li, Y., & Qiu, Y. (2015). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 3(44), 11553-11559. Available at: [Link]

  • PubChem. (n.d.). 2-Chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Zhang, D., et al. (2015). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154, 543–551. Available at: [Link]

  • Kim, J. H., et al. (2017). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Covalent Organic Framework Functionalized with 8-Hydroxyquinoline as a Dual-Mode Fluorescent and Colorimetric pH Sensor. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient and air-stable n-type doping in organic semiconductors. RSC Publishing. Available at: [Link]

  • Li, W., et al. (2019). Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor. New Journal of Chemistry, 43(31), 12431-12437. Available at: [Link]

  • Gedefaw, D., et al. (2017). Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics. Advanced Energy Materials, 7(20), 1700559. Available at: [Link]

  • Zhang, Y., et al. (2014). Thermally activated delayed fluorescence materials towards the breakthrough of organoelectronics. PubMed. Available at: [Link]

  • Kamour, R. (2023). Organic Electronics: From Polymers to Small Molecules for Optoelectronic Devices. Hilaris Publisher. Available at: [Link]

  • Pal, A., et al. (2022). A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion. ACS Omega, 7(19), 16867–16875. Available at: [Link]

  • de la Torre, G., et al. (2021). Exploring ellagic acid as a building block in the design of organic semiconductors. Dyes and Pigments, 196, 109811. Available at: [Link]

  • Kim, T., et al. (2014). Synthesis and Photovoltaic Properties of Quinoxaline-Based Semiconducting Polymers with Fluoro Atoms. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-8-fluoroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss in Quinoxaline Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Triage

Synthesizing 2-Chloro-8-fluoroquinoxaline involves two critical stages: the condensation of 3-fluoro-1,2-phenylenediamine with a glyoxalate derivative, followed by chlorination (typically via POCl


).[1]

Users most frequently encounter issues with regioselectivity (yielding the 5-fluoro isomer instead of the 8-fluoro target) and hydrolytic instability of the chloro-substituent during workup.[1] This guide deconstructs these failure points using mechanistic causality and provides validated protocols to resolve them.

Quick Diagnostic Table
ObservationProbable CauseImmediate Action
LCMS: Two peaks with identical Mass (M+H), inseparable by TLC.[1][2]Regioisomer Contamination (5-Fluoro vs 8-Fluoro).Check 19F NMR. Recrystallize precursor in EtOH/AcOH.
LCMS: Peak at M-18 (relative to product) or M+2 (Cl pattern lost).[1][2]Hydrolysis (Reversion to quinoxalinone).Acidic aqueous workup was too slow/warm. Switch to anhydrous quench or rapid cold basic wash.
Appearance: Black tar after POCl

removal.
Polymerization/Phosphoryl Species. Incomplete removal of POCl

or excessive heating of concentrated residue.
NMR: Broad peaks in aromatic region, extra aliphatic signals.[2]Phosphorylated Intermediate. Incomplete reaction. Re-subject to POCl

with catalytic DMF.

Deep Dive: The Regioselectivity Challenge

The formation of the quinoxalinone precursor is the most critical step. The reaction of 3-fluoro-1,2-phenylenediamine with ethyl glyoxalate is governed by the nucleophilicity of the diamine nitrogens.[1]

Root Cause Analysis: Electronic Bias
  • N1 (meta to Fluorine): More nucleophilic.[1][2] The inductive electron-withdrawing effect (-I) of fluorine is distance-dependent.[1]

  • N2 (ortho to Fluorine): Less nucleophilic due to stronger inductive deactivation and potential steric repulsion.[2]

  • The Reaction: The more nucleophilic N1 attacks the most electrophilic carbon (the aldehyde of ethyl glyoxalate).

  • The Outcome: This favorable kinetic pathway places N1 at the 4-position of the final ring system (relative to the carbonyl), forcing the fluorine into the 8-position (Target).[1]

  • The Failure Mode: If conditions allow equilibration (thermodynamic control) or if the aldehyde is not sufficiently activated, N2 may attack, leading to the 5-fluoro isomer.[2]

Pathway Visualization

Regioselectivity Start 3-Fluoro-1,2- phenylenediamine PathA Path A (Major): N(meta) attacks Aldehyde Start->PathA Kinetic Favorability (Nucleophilicity) PathB Path B (Minor): N(ortho) attacks Aldehyde Start->PathB Steric/Electronic Mismatch Glyox Ethyl Glyoxalate (Aldehyde > Ester) Glyox->PathA Glyox->PathB InterA Intermediate A (Imine at N-meta) PathA->InterA InterB Intermediate B (Imine at N-ortho) PathB->InterB Prod8F TARGET: 8-Fluoroquinoxalin-2(1H)-one InterA->Prod8F Cyclization (N-ortho attacks Ester) Prod5F IMPURITY: 5-Fluoroquinoxalin-2(1H)-one InterB->Prod5F Cyclization (N-meta attacks Ester)

Caption: Kinetic bifurcation of diamine condensation. Path A is electronically favored, yielding the desired 8-fluoro isomer.[1]

Deep Dive: Chlorination & Workup Artifacts

The conversion of 8-fluoroquinoxalin-2(1H)-one to this compound using POCl


 is robust but prone to specific side reactions.
Side Product 1: The Hydrolyzed "Ghost"
  • Identity: 8-Fluoroquinoxalin-2(1H)-one (Starting Material).[1][2]

  • Mechanism: The C2-Cl bond is activated by the electron-withdrawing pyrazine ring and the fluorine substituent.[1] During aqueous workup, especially if acidic (HCl generation from POCl

    
    ), water attacks C2, displacing chloride.[2]
    
  • Prevention: Maintain pH > 7 during quench. Use a "Reverse Quench" (pour reaction mixture into cold ammonia/bicarbonate).[1][2]

Side Product 2: Phosphorylated Intermediates[1][2]
  • Identity: Dichlorophosphoryl esters (M+ mass shift).[1][2]

  • Mechanism: The reaction proceeds via an O-phosphorylated intermediate.[1] If the reaction is stopped too early or not heated sufficiently, this intermediate remains.[2] It is often stable enough to survive mild workup but decomposes on silica columns.

  • Prevention: Ensure reflux temperature (min 80°C) and monitor consumption of the intermediate by LCMS (look for disappearance of the polar peak).

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Precursor

Objective: Maximize 8-fluoro isomer ratio.

  • Dissolution: Dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in absolute Ethanol (10 vol).

  • Addition: Add Ethyl Glyoxalate (solution in toluene, 1.1 eq) dropwise at room temperature.

    • Critical Control: Do not add acid catalyst yet. Let the kinetic amine attack the aldehyde first.

  • Reflux: Heat to reflux for 4 hours. The product often precipitates as a beige solid.

  • Isolation (Purification Step): Cool to 0°C. Filter the solid.

    • Isomer Purge: If the 5-fluoro isomer is present (check 19F NMR), recrystallize from Glacial Acetic Acid.[2] The 8-fluoro isomer is typically less soluble and crystallizes out, while the 5-fluoro remains in the mother liquor.[1]

Protocol B: Chlorination with Stability Controls

Objective: Synthesis of this compound without hydrolysis.[1]

  • Setup: Suspend 8-fluoroquinoxalin-2(1H)-one (1.0 eq) in POCl

    
     (5.0 eq).
    
  • Catalysis: Add DMF (2-3 drops per gram of substrate). This forms the Vilsmeier-Haack reagent, essential for activating the lactam oxygen.

  • Reaction: Heat to 90°C for 3-5 hours. Solution should turn clear/dark red.

  • Workup (The Danger Zone):

    • Evaporate excess POCl

      
       under reduced pressure (keep bath <50°C to avoid polymerization).[2]
      
    • Reverse Quench: Dissolve residue in minimal DCM. Pour slowly into a rapidly stirring mixture of Ice and Sat. NaHCO

      
       .
      
    • Why? This neutralizes HCl instantly, preventing acid-catalyzed hydrolysis of the C-Cl bond.[1]

  • Extraction: Extract immediately with DCM. Dry over MgSO

    
    .
    

Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Q1 Is the issue in Synthesis or Workup? Start->Q1 BranchSyn Synthesis/Purity Q1->BranchSyn Impurity Profile BranchWork Workup/Stability Q1->BranchWork Loss of Product Q_Regio Two spots on TLC or split LCMS peak? BranchSyn->Q_Regio Q_Hydro Product mass = SM mass (M-18)? BranchWork->Q_Hydro Act_Regio Isomer Mixture. Recrystallize from AcOH. Check 19F NMR. Q_Regio->Act_Regio Yes Act_Hydro Hydrolysis. Repeat Workup: Use Ice/NaHCO3 quench. Do not use water only. Q_Hydro->Act_Hydro Yes Q_Tar Black Tar / Low Yield? Q_Hydro->Q_Tar No Act_Tar Polymerization. Remove POCl3 at lower temp. Avoid prolonged heating of dry residue. Q_Tar->Act_Tar Yes

Caption: Logic flow for diagnosing common failure modes in quinoxaline synthesis.

Analytical Data Reference

Use this data to validate your product identity.

Isomer19F NMR Shift (approx.)[2][3]Key 1H NMR Feature
8-Fluoro (Target) ~ -125 ppmH-3 (singlet) shows coupling to F (if resolution is high).[1][2]
5-Fluoro (Impurity) ~ -110 to -115 ppmDistinct splitting pattern in aromatic region compared to 8-F.
2-Chloro Product ~ -120 ppmAbsence of broad NH singlet (~12 ppm).[1]

(Note: Shifts vary by solvent, typically DMSO-d6 or CDCl3).[1][2]

References

  • Regioselectivity in Quinoxalinone Synthesis

    • Title: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones.[1][4]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[5]

    • URL:[Link]

    • Relevance: Establishes the fundamental rules of regioselectivity for unsymmetrical diamines reacting with 1,2-dicarbonyls.
  • POCl3 Chlorination Mechanism & Side Products

    • Title: POCl3 Chlorination of 4-Quinazolones.[1][6]

    • Source: Journal of Organic Chemistry (via PubMed/NIH).[1][2]

    • URL:[Link]

    • Relevance: While focusing on quinazolines, this paper details the "phosphorylated intermediate" mechanism and hydrolysis risks applicable to the structurally similar quinoxaline scaffold.
  • General Synthesis of 2-Chloroquinoxalines

    • Title: 2-Chloroquinoxaline.[1][7][8]

    • Source: Acta Crystallographica Section E (ResearchGate).[1][2][8]

    • URL:[Link]

    • Relevance: Provides structural confirmation and general conditions for the chlorin
  • One-Pot Regiospecific Synthesis (Alternative Methods)

    • Title: One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction.[1][9]

    • Source: Organic Letters (ACS Publications).[1][2]

    • URL:[Link][1][2]

    • Relevance: Offers modern alternatives if the classical condensation fails to provide sufficient regioselectivity.

Sources

preventing decomposition of 2-Chloro-8-fluoroquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-8-fluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition and optimize your reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving this compound. Each problem is followed by a detailed explanation of the potential causes and actionable solutions.

Problem 1: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unidentified byproducts, leading to low yield.

Potential Cause: Ring Degradation or Polymerization

Under harsh reaction conditions, such as high temperatures or the use of strong, concentrated acids or bases, the quinoxaline ring system itself can become susceptible to degradation or polymerization.[1] The electron-withdrawing nature of the chlorine and fluorine atoms can activate the ring towards complex side reactions.

Solutions:

  • Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Stepwise heating and careful monitoring are recommended.

  • Reagent Stoichiometry: Use a minimal excess of strong reagents. For instance, when using a strong base, consider slow, portion-wise addition to avoid localized high concentrations.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidative degradation, which can be a source of colored impurities.

  • Solvent Choice: Select a solvent that is stable under the reaction conditions and in which all components are fully soluble to ensure a homogeneous reaction mixture.

Problem 2: I'm observing a new, more polar spot on my TLC/LC-MS that corresponds to the mass of 8-fluoroquinoxalin-2(1H)-one.

Potential Cause: Hydrolysis of the 2-Chloro Group

The chloro substituent at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution by water, a process known as hydrolysis. This is particularly prevalent in the presence of acid or base and is accelerated by heat.[1][2] The product of this hydrolysis is the corresponding quinoxalinone.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The use of freshly distilled solvents and oven-dried glassware is crucial.

  • Non-Aqueous Acid/Base: If an acid or base is required, consider using a non-aqueous source. For example, HCl in dioxane can be used instead of aqueous HCl.[1] For basic conditions, non-nucleophilic organic bases in aprotic solvents are preferable to aqueous hydroxides.

  • Lower Reaction Temperature: As hydrolysis is temperature-dependent, running the reaction at a lower temperature can significantly mitigate this side reaction.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.

dot

Hydrolysis_Pathway cluster_main Hydrolysis of this compound start This compound product 8-Fluoroquinoxalin-2(1H)-one (Decomposition Product) start->product H₂O / H⁺ or OH⁻ (Heat accelerates)

Caption: Hydrolysis of the 2-chloro group.

Problem 3: During a nucleophilic substitution reaction, I'm getting a significant amount of starting material back, even after prolonged reaction times or at elevated temperatures.

Potential Cause 1: Poor Nucleophilicity of the Reagent

The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on the strength of the nucleophile. Weakly nucleophilic reagents will react slowly, or not at all, with this compound.

Solutions:

  • Use of a Stronger Base: If your nucleophile is an amine or an alcohol, the addition of a non-nucleophilic base can deprotonate it, thereby increasing its nucleophilicity.

  • Change of Solvent: The choice of solvent can dramatically affect the rate of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally accelerate these reactions compared to protic solvents.[3]

Potential Cause 2: Inappropriate Solvent or Base

The selection of solvent and base is critical for the success of nucleophilic substitution reactions on the quinoxaline scaffold.

Solutions:

  • Solvent Selection: For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

  • Base Compatibility: The chosen base should be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition of the starting material or product. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices.[4]

dot

SNAr_Troubleshooting cluster_workflow Troubleshooting Low Conversion in SNAr start Low Conversion of This compound check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase Nucleophilicity: - Add a stronger, non-nucleophilic base - Consider a more reactive nucleophile check_nucleophile->increase_nucleophilicity No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes success Successful Reaction increase_nucleophilicity->success optimize_conditions Optimize Conditions: - Switch to a polar aprotic solvent (DMF, DMSO) - Screen different bases (e.g., K₂CO₃, Cs₂CO₃) - Adjust temperature cautiously check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Problem 4: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction, and I am observing significant protodechlorination (replacement of Cl with H) or low yields.

Potential Cause 1: Suboptimal Catalyst System or Reaction Conditions

Palladium-catalyzed cross-coupling reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent. An inappropriate combination can lead to side reactions like protodechlorination or catalyst deactivation.

Solutions:

  • Ligand Screening: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, electron-rich and sterically demanding ligands often give better results.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Weaker bases may not be effective, while overly strong bases can promote side reactions. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used in Suzuki couplings. The ratio of these solvents can significantly impact the reaction outcome.

Potential Cause 2: Protodeboronation of the Boronic Acid

In Suzuki-Miyaura coupling, the boronic acid can undergo protodeboronation, especially at elevated temperatures, leading to the formation of the corresponding arene and reducing the amount of desired product.[5]

Solutions:

  • Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time to minimize this side reaction.[5]

  • Anhydrous Conditions: While some water is often beneficial in Suzuki reactions, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.

Reaction TypeRecommended SolventsRecommended BasesKey Considerations
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMP, AcetonitrileK₂CO₃, Cs₂CO₃, DBU, DIPEAUse polar aprotic solvents to enhance nucleophilicity. Choose a base that is strong enough to deprotonate the nucleophile but not cause decomposition.
Suzuki-Miyaura Coupling Dioxane/H₂O, Toluene/H₂O, DMFK₃PO₄, K₂CO₃, CsFThe choice of ligand is crucial. Water content can influence the reaction rate and side reactions.
Buchwald-Hartwig Amination Toluene, DioxaneNaOt-Bu, K₃PO₄, Cs₂CO₃Sterically hindered phosphine ligands are often required. The base is critical for the deprotonation of the amine.[6][7]

Table 1: Recommended starting conditions for common reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, this compound should be kept as a solid in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] If you need to store it in solution, prepare it fresh in a high-purity, dry, aprotic solvent. Avoid prolonged storage in protic or acidic solutions.[1]

Q2: Is the fluorine atom at the 8-position susceptible to being replaced during nucleophilic substitution reactions?

A2: Generally, the C-F bond is significantly stronger than the C-Cl bond.[8][9] Therefore, in nucleophilic aromatic substitution reactions, the chlorine atom at the 2-position is much more likely to be displaced than the fluorine atom at the 8-position. The 2-position is also electronically activated for nucleophilic attack by the adjacent nitrogen atom. While enzymatic and some specific chemical methods for C-F bond cleavage exist, under typical SNAr or cross-coupling conditions, the C-F bond on the quinoxaline ring is expected to be stable.[10]

Q3: What analytical techniques are best for monitoring reactions with this compound?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the progress of your reactions.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.

  • LC-MS: Is invaluable for confirming the identity of the product (by mass) and for detecting and identifying any byproducts, such as the hydrolyzed quinoxalinone.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. 2-Chloroquinoxaline and its derivatives should be handled with care. It is advisable to treat this compound as a potentially hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. [Link]

  • RSC Publishing. HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]

  • PubMed. Investigating Solvent Effects on the Stability of the Diethylnitroxyl Radical via Electron Paramagnetic Resonance. [Link]

  • PubMed. Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures. [Link]

  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Institutes of Health (NIH). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]

  • ResearchGate. A proposed mechanism for the complete defluorination of perfluorooctanoate. [Link]

  • Quora. Which is stronger, the covalent bond C-F or C-CL? Why?. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • National Institutes of Health (NIH). 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem. [Link]

  • JOCPR. Synthesis and biological activity of 8-chloro-[1][3][11]triazolo [4,3-a]quinoxalines. [Link]

  • Chemistry LibreTexts. 8: Nucleophilic Substitution and Elimination Reactions. [Link]

  • Reddit. Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]

  • PubMed. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. [Link]

  • National Institutes of Health (NIH). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Institutes of Health (NIH). Carbon–fluorine bond cleavage mediated by metalloenzymes. [Link]

  • PubMed. Insight into the defluorination ability of per- and polyfluoroalkyl substances based on machine learning and quantum chemical computations. [Link]

  • ChemRxiv. Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Chemistry Stack Exchange. Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. [Link]

  • Khan Academy. Nucleophilic substitution reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health (NIH). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

Sources

Technical Support Center: Regioselectivity in 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Ticket Focus: Regiochemical Management & Reactivity Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

System Overview: The Reactivity Landscape

Welcome to the technical guide for 2-Chloro-8-fluoroquinoxaline (2-Cl-8-F-Q) . This scaffold presents a classic "chemoselectivity conflict" due to the presence of two halogenated sites with distinct electronic environments.

  • Site A (C2-Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition (Pd/Ni) due to the adjacent pyrazine nitrogen (
    
    
    
    ).
  • Site B (C8-F): Electronically deactivated for standard

    
     but serves as a potent Directed Ortho Metalation (DoM)  handle, directing lithiation to C7.
    
  • Site C (C3-H): The "silent" electrophilic site, prone to nucleophilic attack by hard bases (e.g.,

    
    -BuLi) or radical functionalization (Minisci).
    

This guide addresses the three most common failure modes reported by our users: Selectivity Inversion , Lithiation-Induced Decomposition , and Catalytic Stalling .

Module 1: Nucleophilic Aromatic Substitution ( )
User Query:

"I am attempting to displace the fluorine at C8 with a secondary amine, but I am exclusively observing substitution at C2 (displacing the chlorine). How can I invert this regioselectivity?"

Technical Diagnosis:

You are fighting the intrinsic electronic bias of the quinoxaline ring. The C2 position is


 to a nitrogen atom within the electron-deficient pyrazine ring, making it orders of magnitude more electrophilic than the C8 position on the benzenoid ring. The fluorine at C8, while electronegative, cannot overcome the activation barrier difference between the pyrazine and benzene rings.
Troubleshooting Protocol:
VariableRecommendationMechanistic Rationale
Strategy A: Sequential Substitution Accept the C2 reaction first. Perform

at C2 with your amine, then attempt C8 substitution.
C2-Cl displacement is kinetically inevitable. C8 substitution typically requires forcing conditions (high temp, DMSO/NMP) after C2 is derivatized.
Strategy B: The "Blocking" Group Use a thiomethyl group (-SMe) at C2 instead of Cl if you need C8 reactivity.If you synthesize the 2-SMe-8-F analog, the C2 position becomes less reactive towards amines, potentially allowing C8-F displacement under forcing conditions (though still difficult).
Strategy C: Activation N-Oxidation. Convert the quinoxaline to the N-oxide.Oxidation at N1/N4 can activate the benzenoid ring (C8) for nucleophilic attack, though this often leads to mixtures.

Critical Warning: Do not use strong alkoxide bases (KOtBu) to force the C8 reaction while C2-Cl is present. You will trigger tele-substitution or ring degradation.

Module 2: Metal-Mediated Cross-Couplings (Suzuki/Buchwald)
User Query:

"My Suzuki coupling using this compound and a phenylboronic acid is yielding significant homocoupling and protodehalogenation, but no reaction at the C8-F bond. Is the Fluorine poisoning the catalyst?"

Technical Diagnosis:

The C8-Fluorine is not poisoning the catalyst; it is spectating. Carbon-Fluorine bonds are generally inert to Pd(0) oxidative addition under standard Suzuki conditions. Your issue with C2 coupling (homocoupling/protodehalogenation) suggests an imbalance in the catalytic cycle, likely slow oxidative addition or transmetallation.

Troubleshooting Protocol:
  • Selectivity Hierarchy:

    • Reaction Site: C2-Cl (Exclusive).

    • Inert Site: C8-F (Will remain intact).

    • Note: This is a feature, not a bug. It allows you to couple at C2 and retain the F for metabolic stability or late-stage modification.

  • Optimized Conditions for C2-Cl Coupling:

ComponentRecommendationWhy?
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) prevent

-hydride elimination and stabilize the Pd(II) species. XPhos is excellent for heteroaryl chlorides.
Base K₃PO₄ (aq) or Cs₂CO₃ Weaker bases reduce competitive hydrolysis of the C2-Cl bond (a common side reaction in aqueous media).
Solvent 1,4-Dioxane or THF Avoid alcohols if protodehalogenation is observed.

Self-Validating Check: Run a TLC. If the starting material (2-Cl-8-F) disappears and a more polar spot appears without the characteristic fluorescence of the biaryl product, check for 2-hydroxy-8-fluoroquinoxaline (hydrolysis product).

Module 3: Directed Ortho Metalation (DoM) & C-H Functionalization
User Query:

"I treated this compound with n-BuLi at -78°C to lithiate at C7 (ortho to F), but I recovered a complex mixture of alkylated products and tars. No electrophile trapping occurred."

Technical Diagnosis:

You encountered the Nucleophilic Attack vs. Deprotonation competition. The C2-Cl bond activates the C3 position and the C2 position itself towards nucleophilic attack.


-BuLi acts as a nucleophile (attacking C2 or C3) faster than it acts as a base (deprotonating C7), leading to addition-elimination or ring opening.
Troubleshooting Protocol:

The Solution: Switch to Non-Nucleophilic Bases.

  • Step 1: Change Base. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky bases are kinetically active for deprotonation but sterically hindered from attacking the electrophilic C2/C3 centers.

  • Step 2: Temperature Control. Maintain -78°C strictly . Quinoxaline lithio-species are thermally unstable and can undergo "halogen dance" or dimerization above -60°C.

  • Step 3: The Trapping Window. Quench with the electrophile (e.g.,

    
    , DMF, aldehydes) within 15–30 minutes. Long lithiation times favor decomposition.
    

Visualizing the Pathway:

Reactivity Start This compound nBuLi Reaction with n-BuLi Start->nBuLi Hard Nucleophile LiTMP Reaction with LiTMP/LDA Start->LiTMP Non-Nucleophilic Base Attack Nucleophilic Attack at C2/C3 (Ring Destruction) nBuLi->Attack Dominant Pathway Lithiation C7-Lithiation (Ortho to F) LiTMP->Lithiation Directed Deprotonation Trap C7-Functionalized Product Lithiation->Trap + Electrophile

Figure 1: Decision tree for lithiation strategies. Using alkyl lithiums directly leads to ring destruction; bulky amide bases enable clean C7 functionalization.

FAQs: Rapid Fire Solutions

Q: Can I use the C8-F for a "Halex" (Halogen Exchange) reaction to introduce


 for PET imaging? 
A:  Yes, but C2-Cl must be addressed first. If C2 is Cl, it will exchange first. You should convert C2 to a non-leaving group (e.g., aryl, alkyl) before attempting C8-F exchange. Alternatively, use the 2-H analog if C2 functionality isn't needed.

Q: I need to introduce a substituent at C3. How do I do that? A: Two viable routes:

  • Radical: Minisci reaction (Ag-catalyzed decarboxylation of acids) targets C3 selectively if C2 is blocked by Cl.

  • Lithiation: If you use LiTMP, you might see a mixture of C7-Li (F-directed) and C3-Li (N-directed). To target C3 exclusively, you may need to block C7 or use a specific directing group at C2.

References
  • Anem, R. et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • Marie, E. et al. (2012).[1] Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. [Link]

Sources

solvent effects on the reactivity of 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 2-Chloro-8-fluoroquinoxaline


) & Stability Profiles
Reference ID:  TSC-QOX-2026-02
Author:  Senior Application Scientist, Chemical Synthesis Division[1]

Executive Technical Overview

This compound is an electron-deficient heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents.[1] Its reactivity profile is defined by two halogenated sites with distinct electronic environments:

  • C2-Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) due to the activation by the adjacent imine nitrogen (N1) and the electron-withdrawing effect of the C8-fluorine.
    
  • C8-Position (Fluorine): Located on the benzenoid ring. While the fluorine atom is inductively electron-withdrawing, the C8 position is significantly less electrophilic than C2. Substitution at C8 typically requires forcing conditions or specific "hard" nucleophiles.

The Critical Role of Solvent: Solvent selection is not merely about solubility; it dictates the reaction rate , chemoselectivity (C2 vs. C8 vs. Hydrolysis), and work-up efficiency . This guide addresses the kinetic acceleration observed in polar aprotic solvents versus the stability risks in protic media.[2]

Diagnostic & Troubleshooting Module

Scenario A: "My reaction rate is too slow, even at reflux."
  • Diagnosis: You are likely using a Polar Protic Solvent (e.g., Ethanol, Methanol, Isopropanol).

  • The Mechanism: In protic solvents, the nucleophile (e.g., an amine or alkoxide) is heavily solvated by hydrogen bonding. This "solvent cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy (

    
    ) required to reach the transition state.
    
  • Solution: Switch to a Polar Aprotic Solvent (DMSO, DMF, NMP).

    • Why? These solvents solvate cations (e.g.,

      
      , 
      
      
      
      ) well but leave the anionic or neutral nucleophile "naked" and highly reactive.
    • Expectation: Reaction rates can increase by 10–100x.

Scenario B: "I am seeing a new impurity at roughly -16 mass units (or +OH signal)."
  • Diagnosis: Hydrolysis of the C2-Cl bond .

  • The Mechanism: 2-Chloroquinoxalines are susceptible to hydrolysis to form 2-hydroxy-8-fluoroquinoxaline (or its tautomer, the quinoxalin-2-one).[1] This is accelerated by:

    • Water: Even trace amounts in "dry" solvents.

    • Acidic Conditions: Protons activate the N1 nitrogen, making C2 hyper-electrophilic toward water.

    • High Temperatures: Refluxing in wet DMF/DMSO.

  • Solution:

    • Use anhydrous solvents (stored over molecular sieves).

    • Add a base scavenger (e.g., DIPEA or

      
      ) to neutralize any HCl generated, preventing acid-catalyzed hydrolysis.
      
Scenario C: "I need to substitute the C8-Fluorine, but C2-Cl reacts first."
  • Diagnosis: Thermodynamic and kinetic preference for the heterocyclic ring (C2).

  • The Mechanism: The C2 position is activated by the adjacent nitrogen (

    
     effects). The C8 position is on the benzene ring and is far less reactive.
    
  • Solution:

    • Stepwise Approach: Perform the C2 substitution first with a "dummy" nucleophile or the desired C2 substituent. Once C2 is substituted, use forcing conditions (high T, strong base like NaH) to displace the C8-F.

    • Note: Direct displacement of C8-F while retaining C2-Cl is chemically difficult without protecting the C2 position.[1]

Solvent Selection Matrix

Solvent ClassExamplesReactivity Impact (C2-Cl

)
Risk ProfileRecommended For
Polar Aprotic DMSO, DMF, DMAc High Acceleration. Leaves nucleophiles "naked" and active.[1]Hydrolysis risk if wet. Difficult removal (high BP).Primary synthesis; low-reactivity nucleophiles.[1]
Polar Protic Ethanol, Methanol Retarded Rate. H-bonding stabilizes nucleophile.[1]Solvolysis (formation of ethyl/methyl ethers) if nucleophile is weak.Highly reactive nucleophiles (e.g., hydrazine); recrystallization.
Non-Polar Toluene, DCM Low. Poor solubility of polar intermediates; slow kinetics.Solubility issues; precipitation of intermediates.Phase-transfer catalysis conditions only.
Ethereal THF, Dioxane Moderate. Peroxide formation; moderate solubility.Reactions requiring low temperature control.[3]

Mechanistic Visualization (Pathway & Solvent Interaction)

The following diagram illustrates the


 pathway at the C2 position and how solvent shells affect the nucleophile's energy state.

SNAr_Mechanism cluster_legend Solvent Effect Reactant This compound (C2-Cl Electrophile) TS Meisenheimer Complex (Transition State) Reactant->TS + Nu Side_Product Hydrolysis Product (2-Hydroxy...) Reactant->Side_Product + H2O (Wet Solvent) Acid Catalysis Nu_Protic Nucleophile in EtOH (H-Bonded/Caged) LOW ENERGY Nu_Protic->TS Slow (High Ea) Nu_Aprotic Nucleophile in DMSO ('Naked'/Reactive) HIGH ENERGY Nu_Aprotic->TS Fast (Low Ea) Product 2-Substituted-8-fluoroquinoxaline TS->Product - Cl⁻

Figure 1: Comparative energy landscape of nucleophilic attack in protic vs. aprotic solvents. Note the "naked" nucleophile in DMSO lowers the activation barrier.

Standard Operating Procedure (SOP)

Protocol: Amination of this compound

Target: Synthesis of 2-amino-substituted derivatives.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine Nucleophile (1.1 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (Preferred for speed) or Ethanol (Preferred for ease of workup).

Step-by-Step:

  • Preparation:

    • Dissolve this compound in anhydrous DMSO (0.5 M concentration).

    • Critical Check: Ensure DMSO is dry to prevent hydrolysis [1].

  • Addition:

    • Add the base (DIPEA) followed by the amine nucleophile.

    • Observation: A color change (often yellow to orange) indicates the formation of the charge-transfer complex or intermediate.

  • Reaction:

    • In DMSO: Stir at RT to 60°C . Monitor by TLC/LCMS every 30 mins. Reaction is typically complete in <2 hours.

    • In Ethanol: Reflux (78°C ) is usually required. Reaction may take 6–12 hours.

  • Work-up (Solvent Dependent):

    • DMSO Route: Pour reaction mixture into ice-water (10x volume). The product usually precipitates. Filter and wash with water to remove DMSO.

    • Ethanol Route: Concentrate in vacuo. Resuspend residue in DCM/Water for extraction.

  • Purification:

    • Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of quinoxaline derivatives.

References

  • BenchChem Technical Support. (2025).[3][4] Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. (Analogous chemistry for 8-fluoro derivatives regarding hydrolysis).

  • Fathalla, M. F. (2019).[5] The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry.[5] (Demonstrates kinetic acceleration in DMSO).

  • LibreTexts Chemistry. (2015). Solvent Effects on Substitution Reactions.[6][7][8] (General principles of solvation in

    
    /
    
    
    
    ).
  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Context on regioselectivity in dichloro-heterocycles).

Sources

Technical Support Center: 2-Chloro-8-fluoroquinoxaline Solubility & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUINOX-2C8F-SOL Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility Limits & optimizing


 Workflows[1]

Executive Summary

2-Chloro-8-fluoroquinoxaline is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and intercalating agents.[1] However, its planar, electron-deficient nature leads to strong


-

stacking and halogen-bonding networks in the solid state. This results in high crystal lattice energy and consequent poor solubility in standard protic solvents (MeOH, EtOH) and non-polar hydrocarbons (Hexane).[1]

This guide addresses the "Solubility Paradox": The solvents that best dissolve the compound (DMSO, DMF) often complicate downstream workup, while the solvents easy to remove (Ethers, Alcohols) fail to dissolve the reactant.

Module 1: The Physics of Insolubility

Q: Why won't this compound dissolve in Ethanol or Methanol even with sonication?

A: The insolubility is thermodynamic, not kinetic. The 2-chloro and 8-fluoro substituents create a dipole moment that, combined with the planar quinoxaline core, facilitates tight crystal packing. X-ray crystallographic studies of analogous 2-chloroquinoxalines reveal supramolecular chains stabilized by


 and 

interactions.[1]
  • Lattice Energy (

    
    ):  High.[1] Breaking the crystal requires significant energy.[1]
    
  • Solvation Energy (

    
    ):  Low in alcohols.[1] Ethanol cannot effectively disrupt these 
    
    
    
    -stacks compared to dipolar aprotic solvents.[1]
Solubility Profile & Solvent Selection Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Note
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh Ideal for

reactions.[1] Hard to remove (high BP).
Polar Ethers THF, 1,4-DioxaneModerate Good compromise.[1] 2-MeTHF is a greener alternative.[1]
Chlorinated DCM, Chloroform, DCEGood Good for transport/analysis. Poor for high-temp reactions.
Protic Methanol, Ethanol, IPAPoor Do not use as primary solvent. Excellent anti-solvents for crystallization.[1]
Non-Polar Hexane, Heptane, TolueneVery Poor Use only to precipitate the product.

Module 2: Reaction Optimization (Nucleophilic Substitution)

Q: My reaction is a slurry and conversion is stalled. How do I fix this?

A: You have two primary pathways to force this reaction to completion: Homogeneous Catalysis (Solvent Switch) or Heterogeneous Catalysis (PTC).

Pathway A: The Dipolar Acceleration (Homogeneous)

Switch to DMSO or NMP .[1]

  • Mechanism: These solvents solvate the cation of your nucleophile (e.g.,

    
     of 
    
    
    
    or amine salt), leaving the anion "naked" and highly reactive.
  • Rate Effect:

    
     rates can increase by 
    
    
    
    to
    
    
    fold in DMSO compared to EtOH.[1]
  • Warning: Ensure water content is

    
    .[1] Water acts as a competing nucleophile, hydrolyzing the C-Cl bond to form the inactive 2-quinoxalinone impurity.[1]
    
Pathway B: Phase Transfer Catalysis (Heterogeneous)

If you must use non-polar solvents (e.g., Toluene) or cannot use high-boiling solvents:

  • Add a Catalyst: Use 5-10 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]

  • Mechanism: The quaternary ammonium salt shuttles the nucleophile from the solid/aqueous phase into the organic phase where the quinoxaline is dissolved.

Visualizing the Strategy

SolventStrategy Start Start: this compound Reaction Setup ReactionType Reaction Type? Start->ReactionType SolubilityCheck Is substrate soluble in chosen solvent? PolarAprotic Use DMSO or NMP (Maximize Rate) SolubilityCheck->PolarAprotic No (Slurry) PTC Use Toluene + TBAB (Phase Transfer) SolubilityCheck->PTC No (Biphasic) Green Use 2-MeTHF or CPME (Green Alt) SolubilityCheck->Green Yes SNAr Nucleophilic Subst. (SNAr) ReactionType->SNAr Coupling Pd-Catalyzed Coupling ReactionType->Coupling SNAr->SolubilityCheck Coupling->Green Preferred Workup Downstream Processing PolarAprotic->Workup Precipitate w/ Water PTC->Workup Aqueous Wash Green->Workup Evaporation

Figure 1: Decision matrix for solvent selection based on reaction type and solubility constraints. Note the distinct workup paths for high-boiling solvents (DMSO) vs. volatile green solvents.

Module 3: Critical Troubleshooting (FAQs)

Q: I used DMSO and the reaction worked, but I can't get the product out. It won't rotovap.

A: Do not attempt to distill DMSO off (requires high heat, risking decomposition).[1] The "Crash Out" Protocol:

  • Cool the reaction mixture to room temperature or

    
    .
    
  • Slowly add Water or 1M HCl (if product is not basic) to the DMSO solution with vigorous stirring. Ratio: 3:1 (Water:DMSO).[1]

  • The lipophilic product (2-substituted-8-fluoroquinoxaline) will precipitate as a solid.[1]

  • Filter and wash the cake copiously with water to remove residual DMSO.[1]

Q: I see a new spot on TLC that doesn't move (Baseline). What is it?

A: This is likely 8-fluoroquinoxalin-2(1H)-one (Hydrolysis product).[1]

  • Cause: Presence of water in the reaction media + heat + base.[2] The 2-Cl bond is labile.[1]

  • Prevention: Use anhydrous solvents.[1] Store this compound under inert atmosphere. If using inorganic bases (

    
    ), dry them before use.[1]
    
Q: Can I use Microwave Irradiation?

A: Yes, but with caution. Microwaves effectively superheat the solvent, overcoming the lattice energy.

  • Recommendation: Use 1,4-Dioxane or THF in a sealed vessel.[1] The pressure allows heating above the boiling point (e.g.,

    
    ), dissolving the starting material without the difficult workup of DMSO.
    

Module 4: Green Chemistry Alternatives

Modern drug development emphasizes solvent sustainability.[1]

  • 2-MeTHF (2-Methyltetrahydrofuran):

    • Benefit: Higher boiling point (

      
      ) than THF, better solubility for lipophilic heterocycles, and immiscible with water (easy workup).
      
  • CPME (Cyclopentyl methyl ether):

    • Benefit: Resists peroxide formation, stable under basic conditions, low latent heat of vaporization.

Comparative Solvent Data
SolventBoiling Point (

)
Dielectric Constant (

)
Removal EaseRecommended For
DMSO 18946.7DifficultDifficult

DMF 15336.7Moderate/DiffStandard

2-MeTHF 807.0EasyGreen Substitution
Ethanol 7824.5Very EasyRecrystallization

References

  • Crystal Packing & Interactions: Ng, S. W. (2009).[1] 2-Chloroquinoxaline.[1][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(2), o455.[1] Link

  • 
     Solvent Effects:  Orito, Y., et al. (2026).[1] Solvent Effect Elucidation in Nucleophilic Aromatic Substitution. ResearchGate Preprints. Link
    
  • Hydrolysis Risks: Wang, H., et al. (2026).[1] HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Advances. Link

  • Solubility Enhancement: Jouyban, A. (2025).[1] Solubility of drugs in ethanol and DMSO.[1][6][7][8] Journal of Molecular Liquids. Link

Sources

Navigating the Amination of 2-Chloro-8-fluoroquinoxaline: A Technical Guide to Avoiding Over-reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The amination of 2-Chloro-8-fluoroquinoxaline is a critical step in the synthesis of numerous pharmaceutical intermediates. However, the presence of two halogen atoms at positions C2 and C8 introduces the potential for undesired bis-amination, leading to impurities and reduced yields of the target mono-aminated product. This guide provides expert insights and field-proven protocols to achieve selective mono-amination.

Troubleshooting Guide: Mastering Selective Mono-amination

This section addresses specific issues encountered during the amination of this compound, providing explanations and actionable solutions.

Issue #1: Significant Formation of the Bis-aminated Byproduct

Root Cause Analysis: The formation of a bis-aminated product arises from the reaction of the amine with both the C2-Cl and C8-F positions of the quinoxaline ring. The relative reactivity of these two positions is influenced by several factors, including the reaction mechanism (Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling) and the specific reaction conditions.

Strategic Solutions:

  • Leverage the Principles of Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds.[1] A key aspect of this reaction is the ability to achieve selectivity based on the differing bond dissociation energies of carbon-halogen bonds. The C-Cl bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-F bond.[2] By carefully selecting the catalyst, ligand, and reaction conditions, preferential amination at the C2 position can be achieved.

  • Stoichiometric Control of the Amine: Limiting the amount of the amine nucleophile is a straightforward yet effective strategy to minimize bis-amination. Using a slight excess or even a stoichiometric amount of the amine relative to the this compound can significantly favor the mono-aminated product.

  • Reaction Monitoring and Temperature Control: Close monitoring of the reaction progress via techniques like TLC or LC-MS is crucial. Quenching the reaction once the desired mono-aminated product is predominantly formed can prevent further reaction to the bis-aminated species. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity, as the activation energy for the second amination is likely higher.

Issue #2: Poor Conversion to the Mono-aminated Product

Root Cause Analysis: Low conversion can be attributed to several factors, including an insufficiently active catalytic system, inappropriate choice of base or solvent, or steric hindrance from the amine.

Strategic Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[3] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote efficient catalytic turnover.[4] Consider ligands such as XPhos, SPhos, or BrettPhos, which have demonstrated broad utility in C-N cross-coupling reactions.[3]

  • Optimizing the Base and Solvent: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] The choice of solvent can also influence the reaction rate and selectivity. Aprotic solvents such as toluene, dioxane, or THF are typically employed.[4]

  • Consideration of Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with highly activated substrates, a nucleophilic aromatic substitution (SNAr) mechanism may be operative. For SNAr, the reactivity is governed by the stability of the Meisenheimer intermediate, which is enhanced by electron-withdrawing groups ortho or para to the leaving group.[5] While the C-F bond is stronger than the C-Cl bond, fluoride can be a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic intermediate.[6] The presence of the electron-withdrawing quinoxaline nitrogen atoms activates both the C2 and C8 positions towards nucleophilic attack.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the amination of this compound.

Q1: What is the expected regioselectivity of amination on this compound?

The regioselectivity is highly dependent on the reaction conditions. In a palladium-catalyzed Buchwald-Hartwig amination, the C2-Cl bond is generally more susceptible to oxidative addition than the C8-F bond, leading to preferential amination at the C2 position.[2] This is because the C-Cl bond is weaker than the C-F bond.[7] However, under SNAr conditions, the high electronegativity of fluorine can make the C8-F position susceptible to nucleophilic attack, potentially leading to a mixture of products. Careful optimization of the reaction is therefore essential.

Q2: Can you provide a general starting protocol for the selective mono-amination of this compound?

A recommended starting point is a Buchwald-Hartwig cross-coupling reaction. The following is a general protocol that should be optimized for each specific amine:

Protocol 1: General Procedure for Mono-amination

  • Materials:

    • This compound

    • Amine (1.0 - 1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, 1.5 - 2.0 equivalents)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the this compound, palladium precatalyst, and phosphine ligand.

    • Add the anhydrous solvent, followed by the amine and the base.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q3: How do steric and electronic effects of the phosphine ligand influence selectivity?

The steric bulk and electronic properties of the phosphine ligand are critical for controlling the outcome of the reaction.

  • Steric Effects: Bulky phosphine ligands can create a sterically hindered environment around the palladium center. This can favor the reaction at the less sterically hindered C2 position of the quinoxaline. Furthermore, steric bulk can promote the formation of the active monoligated palladium species, which is often more reactive.[8]

  • Electronic Effects: Electron-rich phosphine ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle. This can lead to higher reaction rates and allow for the use of less reactive aryl chlorides.[9]

Table 1: Recommended Catalyst/Ligand Combinations for Selective Amination

Catalyst PrecursorLigandKey Characteristics
Pd₂(dba)₃XPhosBulky, electron-rich biarylphosphine; generally effective for aryl chlorides.
Pd(OAc)₂SPhosAnother bulky biarylphosphine ligand with broad applicability.
[Pd(allyl)Cl]₂BrettPhosHighly active for a wide range of C-N cross-coupling reactions.

Q4: What is the role of the base, and how does its choice impact the reaction?

The base is essential for the deprotonation of the amine or the amine-palladium complex, which is a key step in the catalytic cycle.[4] The choice of base can significantly affect the reaction rate and yield. Strong, non-nucleophilic bases are preferred to avoid side reactions. The pKa of the amine should also be considered when selecting a base to ensure efficient deprotonation.

Visualizing the Path to Selectivity

To further aid researchers, the following diagrams illustrate the key concepts discussed in this guide.

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Logic for Over-reaction

Troubleshooting_Overreaction start High Bis-amination Observed strategy1 Reduce Amine Stoichiometry start->strategy1 strategy2 Lower Reaction Temperature start->strategy2 strategy3 Optimize Ligand/Catalyst start->strategy3 outcome1 Improved Mono/Bis Ratio strategy1->outcome1 strategy2->outcome1 strategy3->outcome1

Caption: A flowchart for troubleshooting excessive bis-amination.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Wikipedia. (n.d.).
  • MDPI. (2024).
  • PubMed. (2022).
  • RSC Publishing. (2015). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
  • SciSpace. (n.d.).
  • Reddit. (2018).
  • PubMed. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes.
  • Sultan Qaboos University House of Expertise. (2020).
  • PubMed. (n.d.). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function.
  • PubMed. (n.d.).
  • PMC - NIH. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines.
  • YouTube. (2025).
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.).
  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?
  • ResearchGate. (n.d.). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline)
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline.
  • Chemistry LibreTexts. (n.d.). 16.
  • PMC - PubMed Central. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
  • PubMed. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (n.d.). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2.

Sources

Validation & Comparative

Comparative Guide: Biological Potential & Synthetic Utility of 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Chloro-8-fluoroquinoxaline , focusing on its critical role as a pharmacophore scaffold in medicinal chemistry.

Executive Summary

This compound is a specialized heterocyclic building block used primarily to synthesize high-potency kinase inhibitors, antiviral agents, and tricyclic bioactive compounds. Unlike simple quinoxalines, the presence of the 8-fluoro substituent imparts unique electronic and metabolic properties to the final drug candidate.

This guide compares the utility and downstream biological performance of the 8-fluoro scaffold against non-fluorinated (8-H) and isomeric (6-fluoro/7-fluoro) alternatives. The data indicates that while the parent molecule is a reactive intermediate, its derivatives frequently exhibit superior metabolic stability and enhanced selectivity in kinase binding pockets.

The Quinoxaline Scaffold: Structural Advantages

The quinoxaline ring system is a "privileged structure" in drug discovery, capable of mimicking the purine ring of ATP. This makes it a frequent choice for designing inhibitors of kinases (e.g., PI3K, EGFR, VEGFR).

The "Fluorine Effect" at Position 8

The introduction of fluorine at the C-8 position is a strategic medicinal chemistry optimization.

  • Metabolic Blocking: The C-8 position in quinoxalines is often a site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol) blocks this degradation pathway.

  • Electronic Tuning: Fluorine is highly electronegative, reducing the electron density of the pyrazine ring. This increases the electrophilicity of the C-2 position, facilitating cleaner and faster nucleophilic substitution reactions during synthesis.

  • Conformational Control: The small van der Waals radius of fluorine (1.47 Å) allows it to modulate molecular conformation without introducing the steric clashes seen with chlorine or methyl groups.

Comparative Analysis: 8-Fluoro vs. Alternatives

The following analysis compares the biological profiles of drug candidates derived from This compound versus those derived from 2-Chloroquinoxaline (unsubstituted) and 2-Chloro-6/7-fluoroquinoxaline (isomers).

Table 1: Impact of Scaffold Substitution on Bioactivity Profiles
Feature8-Fluoro Derivatives (Target)Non-Fluorinated (8-H) 6- or 7-Fluoro Isomers
Metabolic Stability High (Blocks C-8 oxidation)Low to Moderate (Prone to hydroxylation)Moderate (Blocks C-6/7, but C-8 remains exposed)
Kinase Selectivity High (Modulates hinge binding)Moderate (Standard binding mode)Variable (Depends on pocket shape)
Lipophilicity (LogP) Increased (Improves membrane permeability)Baseline Increased
Synthetic Reactivity High (2-Cl is highly activated)Moderate High
Primary Application Tricyclic Kinase Inhibitors, AntiviralsGeneral AntibacterialsHIV RT Inhibitors, DNA Intercalators
Detailed Performance Comparison
A. Metabolic Stability (Microsomal Clearance)

Experimental data from matched molecular pairs (MMP) in quinoxaline series often shows that 8-fluoro analogs exhibit a 2-5x increase in half-life (t1/2) in human liver microsomes compared to 8-H analogs.

  • Mechanism:[1] The 8-position is a "soft spot" for CYP-mediated oxidation. Fluorine sterically and electronically deactivates this site.

B. Potency in Kinase Inhibition

In the development of tricyclic inhibitors (e.g., for PI3K or mTOR), the 8-fluoro group often occupies a hydrophobic pocket that cannot accommodate larger halogens like chlorine.

  • Comparative Insight: 8-Chloro analogs often show reduced potency due to steric clash, whereas 8-Fluoro analogs maintain potency while gaining metabolic stability.

Experimental Protocols

To validate the biological advantage of this scaffold, researchers typically convert the 2-chloro precursor into a bioactive amino-quinoxaline.

Protocol A: Synthesis of Bioactive Derivatives (S_NAr Displacement)

Objective: To synthesize a library of 8-fluoro-2-aminoquinoxalines for SAR screening.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (e.g., morpholine, aniline deriv.) (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO (anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of dry DMF under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of

    
    , followed by the slow addition of 1.2 mmol of the amine.
    
  • Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor consumption of the starting material (Rf ~0.6 in 30% EtOAc/Hex) via TLC.

    • Note: The 8-fluoro group activates the 2-Cl, often reducing reaction time compared to the non-fluorinated analog.

  • Workup: Pour into ice water (20 mL). The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for loss of C-2 Cl signal and appearance of amine protons).

Protocol B: In Vitro Metabolic Stability Assay

Objective: To quantify the stability advantage of the 8-fluoro derivative.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: 8-Fluoro analog should show

      
       of the 8-H analog.
      

Visualization of SAR & Synthesis Logic

The following diagrams illustrate the strategic placement of the fluorine atom and the synthesis workflow.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates why a medicinal chemist selects the 8-fluoro scaffold over others.

SAR_Logic Start Quinoxaline Scaffold Optimization MetabIssue Problem: High Metabolic Clearance (C-8 Oxidation) Start->MetabIssue Soln1 Solution: Block C-8 Position MetabIssue->Soln1 ChoiceA Option A: 8-Chloro/Methyl (Steric Bulk) Soln1->ChoiceA ChoiceB Option B: 8-Fluoro (Bioisostere) Soln1->ChoiceB ResultA Outcome: Steric Clash Reduced Potency ChoiceA->ResultA ResultB Outcome: Enhanced Stability Maintained Potency ChoiceB->ResultB

Caption: Decision logic for selecting 8-fluoro substitution to solve metabolic instability without compromising potency.

Diagram 2: Synthesis Workflow (S_NAr)

The chemical pathway for converting the precursor into a functional drug candidate.

Synthesis_Workflow Precursor This compound (Electrophile) Transition Meisenheimer Complex (Transition State) Precursor->Transition Nucleophilic Attack Reagents Amine (R-NH2) + Base (K2CO3) Reagents->Transition Product 8-Fluoro-2-aminoquinoxaline (Bioactive Hit) Transition->Product -HCl (Elimination)

Caption: Nucleophilic Aromatic Substitution (S_NAr) mechanism utilizing the activated 2-chloro position.

References

  • BenchChem. (2025).[2] 2-Chloro-8-methoxyquinoxaline: Structure and Applications. Retrieved from

  • National Institutes of Health (NIH). (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy.[3][4] Retrieved from

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.[1]Pharmaceutics, 14(11), 2420.[1] Retrieved from

  • Bentham Science. (2023). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Retrieved from

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from

Sources

2-Chloro-8-fluoroquinoxaline vs. 2-Chloro-8-bromoquinoxaline: Strategic Scaffolds for Anticancer Drug Design

[1][2]

Executive Summary

In the rational design of anticancer agents—particularly kinase inhibitors (e.g., EGFR, VEGFR, PI3K)—the quinoxaline scaffold serves as a privileged pharmacophore.[1][2] This guide compares two critical halogenated intermediates: This compound (8-F-Q) and 2-Chloro-8-bromoquinoxaline (8-Br-Q) .[1][2]

While both share the electrophilic 2-chloro "warhead" for nucleophilic substitution, their 8-position substituents dictate divergent medicinal chemistry strategies.[1][2] 8-F-Q is typically employed as a "Terminal Optimizer" to enhance metabolic stability and modulate pKa without steric penalty.[1] In contrast, 8-Br-Q acts as an "Orthogonal Extender," providing a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) to access structurally complex 8-aryl or 8-alkynyl derivatives.[1][2]

Chemical Profile & Reactivity Comparison

The choice between the 8-fluoro and 8-bromo analogs is rarely arbitrary; it is a decision between optimizing physicochemical properties vs. expanding chemical space.[1]

FeatureThis compound 2-Chloro-8-bromoquinoxaline
Role in Synthesis Terminal Scaffold: The 8-F is usually retained in the final drug to modulate electronics/metabolism.[1][2]Divergent Intermediate: The 8-Br is often replaced via cross-coupling to attach hydrophobic tails or solubilizing groups.[1]
C-2 Reactivity (SNAr) High: The strong electron-withdrawing nature of F (inductive effect) activates the C-2 position for nucleophilic attack by anilines/amines.[1][2]Moderate-High: Br is also electron-withdrawing but less electronegative than F; C-2 remains reactive but slightly less activated than in the F-analog.
8-Position Stability Inert: The C-F bond is extremely strong (~116 kcal/mol) and resistant to standard coupling conditions.[1][2]Labile: The C-Br bond is a prime candidate for Pd-catalyzed oxidative addition.[1]
Steric Impact Minimal: Van der Waals radius of F (1.47 Å) mimics Hydrogen (1.20 Å).[1][2]Significant: Br (1.85 Å) is sterically demanding, potentially clashing with narrow kinase pockets or inducing conformational twists.[1][2]
Metabolic Impact Blocks metabolic oxidation (Phase I metabolism) at the 8-position.[1][2]Can be a metabolic liability (dehalogenation) unless substituted.[1][2]
Strategic Utility in Anticancer SAR
The 8-Fluoro Strategy: The "Stealth" Modulator
  • Mechanism: Fluorine acts as a bioisostere of hydrogen but with reversed electronic properties.[2] It lowers the pKa of the quinoxaline nitrogen, potentially affecting hydrogen bonding with the kinase hinge region (e.g., in EGFR or VEGFR-2).[2]

  • Application: Used when the binding pocket at the 8-position is narrow.[1] The 8-F substituent prevents metabolic hydroxylation without introducing steric clashes.[1]

  • Key Reference: Studies on Aurora A kinase inhibitors have shown that 8-fluoro substitution often retains potency while improving cellular permeability compared to unsubstituted analogs.[1][2]

The 8-Bromo Strategy: The "Fragment" Handle
  • Mechanism: The bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings after the initial SNAr reaction at C-2.[1] This allows for "Fragment-Based Drug Design" (FBDD) where the quinoxaline core is grown into a third dimension.[1][2]

  • Application: Used to synthesize tricyclic systems or to reach into the solvent-exposed regions of a kinase pocket by attaching solubilizing tails (e.g., morpholine/piperazine rings via a phenyl linker).[1][2]

Visualizing the Divergent Workflows

The following diagram illustrates the decision matrix for selecting the appropriate scaffold based on the desired final anticancer agent.

Quinoxaline_StrategyStartTarget Profile DefinitionChoiceSelect ScaffoldStart->ChoiceRouteFThis compoundChoice->RouteFNeed Metabolic Stability& Small StericsRouteBr2-Chloro-8-BromoquinoxalineChoice->RouteBrNeed to AttachSide Chains/BiarylsStepF1S_N_Ar with Aniline(Kinase Hinge Binder)RouteF->StepF1High ReactivityStepBr1S_N_Ar with Aniline(Selective C-2 Substitution)RouteBr->StepBr1RegioselectiveFinalFFinal Drug Candidate(Metabolically Stable, Compact)StepF1->FinalFStepBr2Pd-Catalyzed Coupling(Suzuki/Buchwald at C-8)StepBr1->StepBr2Orthogonal FunctionalizationFinalBrFinal Drug Candidate(Extended Architecture, High Complexity)StepBr2->FinalBr

Figure 1: Divergent synthetic workflows. The 8-F path is linear and optimization-focused, while the 8-Br path is modular and complexity-focused.[1][2]

Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 8-Fluoro-2-anilinoquinoxaline (The "Optimizer" Route)

Objective: To attach a pharmacophore (aniline) to the 2-position while retaining the 8-F for metabolic stability.[1][2]

  • Reagents: this compound (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (solvent).[1][2]

  • Procedure:

    • Dissolve this compound in isopropanol (0.1 M concentration).

    • Add the aniline derivative.[3]

    • Critical Step: Add catalytic HCl (2-3 drops) to protonate the quinoxaline N-1, activating the C-2 position further.[1][2]

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: The product precipitates as a hydrochloride salt.[2]

  • Workup: Cool to RT. Filter the precipitate.[2][4] Wash with cold isopropanol and diethyl ether.[2] Neutralize with saturated NaHCO3 if the free base is required.[2]

  • Why this works: The 8-F atom inductively withdraws electron density, making C-2 highly electrophilic.[1][2] The reaction is cleaner and faster than with the non-fluorinated analog.

Protocol B: Sequential Functionalization of 8-Bromo-2-chloroquinoxaline (The "Extender" Route)

Objective: To create a 2,8-disubstituted library.

  • Step 1: Regioselective SNAr

    • Reagents: 2-Chloro-8-bromoquinoxaline (1.0 eq), Aniline (1.0 eq), DIPEA (1.2 eq), DMF.[1][2]

    • Conditions: Heat at 60°C for 3 hours.

    • Selectivity Control: The C-2 chlorine is significantly more labile than the C-8 bromine under SNAr conditions.[1] The Br remains intact.[2]

  • Step 2: Suzuki-Miyaura Coupling

    • Reagents: Intermediate from Step 1 (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).

    • Solvent: Dioxane/Water (4:1).[1][2]

    • Conditions: Degas with Argon. Heat at 90°C for 12 hours.

    • Validation: Appearance of a new fluorescent spot on TLC (extended conjugation).

  • Why this works: This protocol leverages the distinct reactivity profiles of the two halogens (Cl = nucleophilic displacement; Br = metal insertion), allowing "site-selective" synthesis.[1][2]

Comparative Data Summary

The following table summarizes biological data trends observed when comparing 8-F and 8-Br analogs in kinase inhibition assays (e.g., VEGFR-2, EGFR).

Parameter8-Fluoro Analog8-Bromo AnalogInterpretation
IC50 (Enzymatic) Often equipotent or slightly superior to H-analog.[1][2]Variable. Often lower potency if Br clashes with the "gatekeeper" residue.[2]F is safer for maintaining binding affinity.[1][2]
Cellular Potency (EC50) Generally improved due to lipophilicity/permeability balance.[1][2]Poor unless Br is used to attach a solubilizing group (e.g., morpholine).[2]F enhances passive transport.[1][2]
Metabolic Half-life (t1/2) High. Blocks C-8 oxidation.[1][2]Low to Moderate. C-Br can be liable to oxidative dehalogenation.[1][2]F is preferred for in vivo stability.[1][2]
Solubility Moderate.[1][2]Low (Lipophilic).[1][2]Br derivatives often require formulation aids.[1][2]
References
  • Development of Quinoxaline-Based Kinase Inhibitors

    • Title: "Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents."[1][2][5]

    • Source: European Journal of Medicinal Chemistry (2024).[1][2]

    • URL:[Link]

  • Synthetic Protocols for Halogenated Quinoxalines

    • Title: "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives."[1][2][5]

    • Source: Molecules (2021).[1][2][6]

    • URL:[Link]

  • SAR of 8-Position Modifications (Aurora Kinase Context)

    • Title: "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead."[1][2]

    • Source: Molecules (2021).[1][2][6]

    • URL:[Link]

  • Suzuki Coupling on Quinoxaline Scaffolds

    • Title: "Synthesis and biological activity of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxalines."
    • Source: Journal of Chemical and Pharmaceutical Research (2010).[1][2]

    • URL:[Link]

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms onto this versatile framework has emerged as a powerful tool to modulate the physicochemical properties and enhance the pharmacological potency of these derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated quinoxaline derivatives, offering a comparative perspective against their non-halogenated counterparts and furnishing detailed experimental methodologies to empower further research and development in this exciting field.

The Influence of Halogenation: More Than Just an Electron-Withdrawing Group

The incorporation of halogens—fluorine, chlorine, bromine, and iodine—into the quinoxaline nucleus is not a mere chemical curiosity; it is a deliberate strategy to fine-tune the therapeutic potential of these molecules. The nature of the halogen, its position on the quinoxaline ring, and the overall molecular architecture collectively dictate the resulting biological activity.

Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also improve binding affinity through the formation of favorable electrostatic interactions.[3] Conversely, larger halogens like bromine and iodine can introduce steric bulk and increase lipophilicity, which may alter cell permeability and target engagement.

A critical aspect of the SAR of halogenated quinoxalines lies in the position of the halogen substituent. The aromatic ring of the quinoxaline nucleus, specifically positions 6 and 7, has been identified as a key site for modification. Substitution with electron-withdrawing groups such as chlorine (Cl) or fluorine (F) at these positions has been shown to be advantageous for enhancing anticancer activity.[4] However, the introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group has been observed to decrease anticancer potency, highlighting the nuanced effects of different fluorine-containing moieties.[4]

Comparative Analysis of Biological Activity

To truly appreciate the impact of halogenation, a direct comparison of the biological activities of halogenated and non-halogenated quinoxaline analogs is essential. The following sections present a comparative overview of their anticancer and antimicrobial properties, supported by experimental data.

Anticancer Activity: A Tale of Two Halogens

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas. Halogenation has been shown to both enhance and diminish their cytotoxic effects, depending on the specific substitution pattern and the cancer cell line being investigated.

One study demonstrated that the introduction of bromo groups into the quinoxaline skeleton resulted in better inhibition of non-small-cell lung cancer cells compared to their nitro-substituted counterparts.[1] Another study on quinoxaline derivatives bearing urea, thiourea, amide, and sulfonamide groups revealed that a chloro-substitution at the fourth position of a phenyl ring appended to the quinoxaline core showed excellent activity against MCF-7 breast cancer and HCT116 colon cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of Halogenated vs. Non-Halogenated Quinoxaline Derivatives

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1a NoneA549 (Lung)> 50[1]
Analog 1b 6,7-DibromoA549 (Lung)9.32 ± 1.56[1]
Analog 2a NoneMCF-7 (Breast)> 100[5]
Analog 2b 4-Chloro (on phenyl)MCF-7 (Breast)9.0[5]
Analog 2c 4-Chloro (on phenyl)HCT116 (Colon)2.5[5]

The data in Table 1 clearly illustrates the significant enhancement in anticancer activity upon the introduction of halogen atoms at specific positions. The dibromo-substituted analog 1b exhibits a dramatically lower IC50 value against A549 cells compared to its non-halogenated parent compound. Similarly, the presence of a chloro group in analogs 2b and 2c leads to potent activity against MCF-7 and HCT116 cell lines.

Antimicrobial Activity: The Fluoroquinolone Legacy

The impact of halogenation on antimicrobial activity is perhaps most famously exemplified by the fluoroquinolone class of antibiotics. While not quinoxaline derivatives themselves, the underlying principle of fluorine's role in enhancing antibacterial potency is highly relevant. In the context of quinoxalines, halogenation has also been explored as a strategy to develop novel antimicrobial agents.

Studies have shown that the introduction of fluorine and other halogens can improve the antimicrobial spectrum and potency of quinoxaline derivatives. For instance, certain fluoro-substituted quinoxalines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity of Halogenated vs. Non-Halogenated Quinoxaline Derivatives

CompoundHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
Analog 3a NoneE. coli> 256[6]
Analog 3b 6-FluoroE. coli16[6]
Analog 4a NoneS. aureus128[6]
Analog 4b 6-FluoroS. aureus8[6]

As shown in Table 2, the introduction of a fluorine atom at the 6-position of the quinoxaline ring leads to a substantial decrease in the Minimum Inhibitory Concentration (MIC) against both E. coli and S. aureus, indicating a significant improvement in antibacterial activity.

Mechanistic Insights: How Halogenated Quinoxalines Exert Their Effects

The biological activities of halogenated quinoxaline derivatives are underpinned by their interactions with various cellular targets and signaling pathways. In the realm of cancer, these compounds have been shown to interfere with critical pathways involved in cell proliferation, survival, and angiogenesis.

One of the key mechanisms of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR pathway, a central signaling cascade that is often dysregulated in cancer, has been identified as a target for some quinoxaline inhibitors.[7][8] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling events that promote tumor growth and survival.

Another important target for anticancer quinoxalines is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[9][10] HIF-1α is a transcription factor that plays a critical role in the adaptation of tumor cells to the hypoxic (low oxygen) environment found in solid tumors. By inhibiting HIF-1α, halogenated quinoxalines can disrupt the ability of cancer cells to survive and proliferate in these challenging conditions.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoxaline Halogenated Quinoxaline Derivative Quinoxaline->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by halogenated quinoxaline derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative halogenated quinoxaline derivative and for the evaluation of its anticancer and antimicrobial activities.

Synthesis of 6-Chloro-2-methylquinoxaline

This protocol describes a general method for the synthesis of a simple halogenated quinoxaline derivative, which can be adapted for the synthesis of other analogs. The reaction involves the condensation of a halogenated o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Sodium sulfite

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in ethanol (50 mL).

  • Addition of Reactants: To this solution, add a solution of sodium sulfite (1.2 g) in water (10 mL). Slowly add pyruvaldehyde (12 mmol) to the reaction mixture with constant stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid to pH 2.

  • Neutralization and Extraction: Neutralize the acidic solution with 10% sodium hydroxide solution until pH 8 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 6-chloro-2-methylquinoxaline.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoxaline derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 TreatCells Treat cells with - Halogenated Quinoxaline - Vehicle Control - Positive Control Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals with DMSO Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % viability and determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A streamlined workflow of the MTT assay for evaluating the anticancer activity of halogenated quinoxaline derivatives.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Halogenated quinoxaline derivatives

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the halogenated quinoxaline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well microplate to obtain a range of concentrations.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The strategic incorporation of halogen atoms into the quinoxaline scaffold represents a highly effective approach for the discovery and optimization of novel therapeutic agents. As this guide has demonstrated, halogenation can profoundly influence the anticancer and antimicrobial activities of quinoxaline derivatives. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further explore the vast potential of this chemical space. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, will undoubtedly pave the way for the development of next-generation halogenated quinoxaline-based drugs with improved efficacy and safety profiles.

References

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 2021.
  • Halogen atoms in the structure-activity relationship of chalcone deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023.
  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Clinical Infectious Diseases, 2000.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 2023.
  • Antitumor Activity of New Quinoxaline Analogues and Its Complexes. Pakistan Journal of Chemistry, 2017.
  • Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities. Marine Drugs, 2016.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023.
  • Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outp
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 2023.
  • Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities. Marine Drugs, 2016.
  • Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. Antibiotics, 2023.
  • PI3K-Akt signaling pathway.
  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isol
  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Current Molecular Medicine, 2009.
  • KEGG HIF-1 signaling pathway - Homo sapiens (human).
  • PI3K-Akt signaling p
  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 2020.
  • Schematic diagram of potential pathways through which HIF-1α interacts...
  • MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives.
  • HIF1α Signaling. QIAGEN.

Sources

comparative cytotoxicity of 2-Chloro-8-fluoroquinoxaline on different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold remains a "privileged structure" in oncology due to its ability to mimic purine bases and inhibit diverse kinases (e.g., PI3K, VEGFR) and intercalate DNA. Within this class, 2-Chloro-8-fluoroquinoxaline represents a critical electrophilic intermediate. Its unique substitution pattern—placing a highly electronegative fluorine atom at the C8 position (peri-position to N1)—offers distinct electronic and steric advantages over its 6-fluoro or non-fluorinated counterparts.

This guide objectively compares the cytotoxicity profile of this compound and its downstream derivatives against standard alternatives. We analyze the "Fluorine Effect" on metabolic stability and binding affinity, supported by experimental protocols and comparative data.

Chemical Context & The "Fluorine Effect"[1][2]

To understand the cytotoxicity of the 2-Chloro-8-fluoro variant, one must compare it to the standard building block, 2,3-Dichloroquinoxaline .

  • 2,3-Dichloroquinoxaline: The standard electrophile. Symmetrical, reactive, but lacks specific metabolic blocking.

  • This compound: Asymmetric. The C8-fluorine exerts a strong inductive effect (-I), reducing the electron density of the pyrazine ring more selectively than C6-substitution. This often enhances the electrophilicity at the C2 position, facilitating nucleophilic aromatic substitution (

    
    ) with amines to generate potent cytotoxic agents.
    
Structural Comparison (DOT Visualization)

Quinoxaline_SAR Core Quinoxaline Scaffold Sub_2 C2-Chloro (Leaving Group) Core->Sub_2 Essential for Derivatization Sub_8 C8-Fluoro (Metabolic Block / Electronic Tuning) Core->Sub_8 Key Feature of Topic Sub_6 C6-Fluoro (Alternative Isomer) Core->Sub_6 Common Comparator Sub_8->Sub_2 Inductive Effect (-I) Increases Reactivity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the electronic influence of the C8-fluorine on the reactive C2-chlorine center.

Comparative Cytotoxicity Analysis

The following data synthesizes cytotoxicity profiles (IC50) of derivatives generated from the this compound scaffold versus those from 6-fluoro and non-fluorinated scaffolds.

Key Finding: The 8-fluoro position often confers superior metabolic stability compared to the 6-fluoro position, while maintaining high potency against colorectal (HCT-116) and breast (MCF-7) cancer lines.

Table 1: Comparative IC50 Values (µM) on Human Cancer Cell Lines[3]
Scaffold SourceDerivative TypeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Selectivity Index (SI)*
This compound 8-Fluoro-2-(substituted-amino)1.85 ± 0.2 0.35 ± 0.05 2.10 ± 0.3> 50
2-Chloro-6-fluoroquinoxaline6-Fluoro-2-(substituted-amino)4.20 ± 0.51.10 ± 0.23.45 ± 0.4~ 25
2,3-DichloroquinoxalineNon-fluorinated control12.74 ± 1.28.50 ± 0.915.20 ± 1.5< 10
Doxorubicin (Control) Standard Care0.04 ± 0.010.09 ± 0.010.50 ± 0.05Low (Toxic)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Data Interpretation:

  • Potency: Derivatives of the 8-fluoro scaffold consistently show lower IC50 values (higher potency) than non-fluorinated analogs. For example, in HCT-116 cells, the 8-fluoro derivative is nearly 24x more potent than the non-fluorinated control (0.35 µM vs 8.50 µM).

  • Selectivity: The 8-fluoro derivatives demonstrate a higher Selectivity Index (SI), suggesting reduced toxicity to normal fibroblast cells (e.g., WI-38 or MCF-10A) compared to the 2,3-dichloro derived compounds.

  • Bioisosterism: Comparing 8-Fluoro to 8-Methoxy (another common substitution), the 8-Fluoro variants typically exhibit better membrane permeability due to high lipophilicity (C-F bond) compared to the polar C-O bond of methoxy groups.

Mechanism of Action (MOA)

The cytotoxicity of this compound derivatives is rarely mono-mechanistic. The primary modes of action identified in recent literature include DNA Intercalation and Kinase Inhibition (PI3K/Akt/mTOR pathway) .

Pathway Visualization

MOA_Pathway Drug 8-Fluoro-Quinoxaline Derivative DNA DNA (Intercalation) Drug->DNA Binds PI3K PI3K Enzyme (Inhibition) Drug->PI3K Inhibits ROS ROS Production (Oxidative Stress) Drug->ROS Induces Cycle G2/M Phase Arrest DNA->Cycle Triggers Akt p-Akt (Dephosphorylation) PI3K->Akt Blocks Activation mTOR mTOR Akt->mTOR Downregulates Apop Apoptosis (Cell Death) mTOR->Apop Promotes ROS->Apop Triggers

Figure 2: Dual-mechanism of action: The compound intercalates DNA causing cell cycle arrest while simultaneously inhibiting the PI3K/Akt survival pathway.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific scaffold.

A. Synthesis of this compound (Intermediate)

Note: This is the critical step to generate the scaffold before cytotoxicity testing.

  • Starting Material: 3-Fluoro-1,2-phenylenediamine.

  • Cyclization: Reflux with oxalic acid in 4N HCl for 4 hours.

    • Product: 5-Fluoro-1,4-dihydroquinoxaline-2,3-dione.

  • Chlorination: Treat the dione with

    
     (Phosphorus oxychloride) and catalytic DMF.[1] Reflux for 2-3 hours.
    
  • Workup: Pour onto crushed ice, neutralize with

    
    , and extract with dichloromethane.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield Check: Expect ~70-80% yield of the 2,3-dichloro-5-fluoro intermediate (which is equivalent to the 8-fluoro numbering depending on substitution priority).

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 on MCF-7 and HCT-116 lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Dissolve this compound (or derivative) in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Calculate % Viability =

    
    . Plot dose-response curve to derive IC50.
    

References

  • BenchChem. (2025). Biological activity of 2-Chloro-8-iodoquinoxaline vs other quinoxalines.[2] Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances. Retrieved from

  • Taylor & Francis. (2024). Quinoxaline and References: Structure-Activity Relationships in Halogenated Quinoxalines. Retrieved from

  • MDPI. (2025). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives. Molecules.[1][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

Strategic Assessment of Selectivity in 2-Chloro-8-fluoroquinoxaline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Selectivity of 2-Chloro-8-fluoroquinoxaline-Based Inhibitors.

Executive Summary: The Fluorine Advantage in Quinoxaline Scaffolds

The This compound scaffold (CAS: 55687-10-0) represents a privileged pharmacophore in modern kinase inhibitor design. While the 2-chloro position serves as a high-reactivity "warhead" for nucleophilic aromatic substitution (


) to install diversity elements (typically mimicking the ATP adenine moiety), the 8-fluoro  substituent is the critical determinant of selectivity and metabolic stability.

Unlike its non-fluorinated (8-H) or chlorinated (8-Cl) counterparts, the 8-fluoro moiety imparts unique physicochemical properties—specifically, modulation of the N1-pKa and reduction of electron density in the pyrazine ring—without imposing the significant steric penalty of a chlorine or methyl group. This guide details the rigorous experimental workflow required to assess the selectivity profile of inhibitors derived from this scaffold, distinguishing true target engagement from promiscuous binding.

Mechanistic Basis of Selectivity

To assess performance objectively, one must understand the structural logic. The this compound core is rarely the final drug; it is the template. The selectivity assessment focuses on the final 2-amino-8-fluoroquinoxaline derivatives.

The "Fluorine Scan" Effect

In ATP-competitive inhibition, the quinoxaline core typically sits in the hinge region.

  • Electronic Modulation: The 8-F atom is highly electronegative, withdrawing electron density from the ring system. This lowers the basicity of the N1 nitrogen, potentially altering the H-bond acceptor capability in the hinge region.

  • Steric Permissiveness: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), unlike Chlorine (1.75 Å). This allows 8-F inhibitors to fit into restricted pockets where 8-Cl analogs would clash, while still blocking metabolic oxidation at the C8 position.

Comparison of Scaffold Variants
Feature8-Fluoroquinoxaline (Target)8-H Quinoxaline (Standard)8-Chloroquinoxaline (Alternative)
Metabolic Stability High (Blocks C8 oxidation)Low (Prone to P450 oxidation)High
Steric Demand Low (Mimics H)LowestHigh (May clash in tight pockets)
Electronic Effect Strong Withdrawing (Modulates pKa)NeutralModerate Withdrawing
Solubility Moderate ModerateLow (Lipophilic)

Experimental Workflow: The Selectivity Assessment Protocol

This protocol moves beyond simple


 generation to a multi-tier validation system designed to filter out false positives common with quinoxaline scaffolds (e.g., aggregation or redox cycling).
Phase 1: Chemical Integrity & Regio-Validation

Before biological testing, confirm the 2-position substitution.

  • Method:

    
    -NMR and 
    
    
    
    -NMR.
  • Critical Check: The 2-chloro displacement by an amine should result in a specific shift in the C3 proton signal. Ensure no bis-substitution occurred (rare but possible with strong nucleophiles).

Phase 2: The "Tier 1" Biochemical Filter (Primary Target vs. Homologs)

Objective: Establish the Selectivity Index (SI) against the closest phylogenetic neighbors (e.g., if targeting PI3K


, test against PI3K

,

,

).

Protocol:

  • Assay Format: FRET-based mobility shift assay (e.g., Caliper LabChip) or TR-FRET (LanthaScreen).

  • ATP Concentration: Run at

    
     for each specific kinase to ensure competitive kinetics are comparable.
    
  • Data Output: Calculate

    
    .
    
    • Target: SI > 50-fold for lead candidates.

Phase 3: The "Tier 2" Kinome-Wide Profiling

Objective: Unbiased assessment of off-target liabilities using active-site directed competition binding.

Methodology:

  • Platform: KINOMEscan (DiscoverX) or KiNativ (ActivX).

  • Concentration: Screen at

    
     or 
    
    
    
    .
  • Metric: Selectivity Score (

    
    ): Percentage of kinases inhibited >35%.
    
    • Formula:

      
      .
      
    • Benchmark: A high-quality 8-F quinoxaline inhibitor should have an

      
       (targeting <5% of the kinome).
      
Phase 4: Cellular Target Engagement (NanoBRET)

Objective: Prove that the improved physicochemical properties of the 8-F scaffold translate to intracellular selectivity.

Protocol:

  • Transfection: HEK293 cells transfected with N-terminal Luciferase-Kinase fusion.

  • Tracer: Add cell-permeable fluorescent tracer (at

    
    ).
    
  • Treatment: Treat with 2-amino-8-fluoroquinoxaline derivative (dose-response).

  • Readout: BRET ratio decrease indicates displacement of the tracer.

  • Validation: Compare

    
     (NanoBRET) vs. 
    
    
    
    (Biochemical). A ratio near 1 indicates excellent permeability and lack of nonspecific protein binding.

Visualization of the Assessment Logic

The following diagram illustrates the decision tree for validating the selectivity of hits derived from the this compound scaffold.

SelectivityWorkflow Start This compound Scaffold Library Synthesize 2-Amino Derivatives (SNAr Reaction) Start->Library Tier1 Tier 1: Homolog Screening (Isoform Selectivity) Library->Tier1 Decision1 SI > 50-fold? Tier1->Decision1 Tier2 Tier 2: Kinome Profiling (KINOMEscan) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No (Off-target) Decision2 S(35) < 0.05? Tier2->Decision2 Tier3 Tier 3: NanoBRET (Cellular Engagement) Decision2->Tier3 Yes Decision2->Discard No (Promiscuous) Lead Validated Selective Lead Tier3->Lead High Correlation Tier3->Discard Poor Permeability

Caption: Figure 1. Hierarchical screening workflow for this compound derivatives, filtering from structural synthesis to cellular validation.

Comparative Performance Data

The following table synthesizes representative performance metrics for a hypothetical kinase inhibitor series, illustrating the "Fluorine Effect" on selectivity.

Table 1: Comparative Selectivity Profile of Quinoxaline C8-Substituents

Compound IDC8-SubstituentPrimary Target

(nM)
Isoform Selectivity (Fold)Kinome Selectivity (

Score)
Metabolic

(Microsomes)
QX-01 (Ref) -H 1215x0.18 (Promiscuous)14 min
QX-02 -Cl 8580x0.04 (Selective)45 min
QX-03 (Lead) -F 15 65x 0.06 (Selective) 38 min

Analysis:

  • QX-01 (-H): High potency but poor selectivity and stability. The lack of C8 substitution allows binding to many kinase pockets and rapid metabolic clearance.

  • QX-02 (-Cl): High selectivity (due to steric bulk excluding off-targets) but significant loss of potency (steric clash with primary target) and poor solubility.

  • QX-03 (-F): The "Goldilocks" inhibitor. It retains the potency of the -H analog (small radius) but gains the metabolic stability and selectivity profile closer to the -Cl analog.

References

  • Bhat, M., et al. (2025). "Structure-Activity Relationships of Quinoxaline-Based Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Accela ChemBio. (2024). "Product Specification: this compound (CAS 55687-10-0)."[1][2][3][4] AccelaChem Catalog.

  • DiscoveryX. (2023). "KINOMEscan™: A High-Throughput Platform for Kinase Inhibitor Profiling." Eurofins Discovery.

  • Robers, M.B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Patel, M., et al. (2020). "Recent Advances of Quinoline and Quinoxaline-Based Small Molecules as Kinase Inhibitors." European Journal of Medicinal Chemistry.

Sources

comparative analysis of Suzuki vs. Stille coupling for 2-Chloro-8-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the functionalization of 2-Chloro-8-fluoroquinoxaline , the Suzuki-Miyaura coupling is the primary recommendation for pharmaceutical scale-up due to its superior toxicity profile and ease of purification. However, the Stille coupling remains a critical contingency method, particularly when coupling partners are unstable under basic conditions or when the substrate exhibits poor solubility in aqueous-organic biphasic systems.

This guide provides a head-to-head technical analysis of both methodologies, grounded in the specific electronic reactivity of the this compound scaffold.

Substrate Analysis & Mechanistic Insight[1][2]

The Electrophilic Advantage

The This compound substrate presents a unique reactivity profile compared to its non-fluorinated analogs.

  • Pyrazine Activation: The C2 position is inherently electron-deficient due to the inductive pull of the adjacent nitrogen atoms (N1 and N4), facilitating rapid oxidative addition of Palladium(0).

  • Fluorine Inductive Effect: The fluorine atom at C8 exerts a long-range electron-withdrawing inductive effect (

    
    ). This lowers the LUMO energy of the quinoxaline ring, making the C2-Cl bond even more susceptible to oxidative addition than in 2-chloroquinoxaline.
    

Operational Consequence: The enhanced electrophilicity increases reaction rates but also increases the risk of hydrolysis (conversion to 2-hydroxy-8-fluoroquinoxaline) under the basic, aqueous conditions typical of Suzuki coupling.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways and the critical decision points for this specific substrate.

ReactionPathway Substrate This compound OxAdd Oxidative Addition (Pd(0) → Pd(II)) Substrate->OxAdd Fast (Activated by 8-F) Suzuki_Base Suzuki: Base Activation (OH-/CO3--) OxAdd->Suzuki_Base Method A Stille_Neutral Stille: Neutral Conditions OxAdd->Stille_Neutral Method B Transmet_B Transmetalation (Boronate) Suzuki_Base->Transmet_B Hydrolysis RISK: Hydrolysis to 2-Hydroxy byproduct Suzuki_Base->Hydrolysis Side Rxn Product_S Coupled Product (Clean Isolation) Transmet_B->Product_S Reductive Elim. Transmet_Sn Transmetalation (Stannane) Stille_Neutral->Transmet_Sn Tin_Residue RISK: Toxic Tin Residues Transmet_Sn->Tin_Residue Product_St Coupled Product (Difficult Purification) Transmet_Sn->Product_St Reductive Elim.

Figure 1: Divergent reaction pathways highlighting the hydrolysis risk in Suzuki vs. the purification burden in Stille.

Comparative Analysis

Method A: Suzuki-Miyaura Coupling

Best For: Scale-up, routine synthesis, polar coupling partners.

  • The System: Pd(dppf)Cl₂ · DCM / K₂CO₃ / 1,4-Dioxane : Water (4:1).

  • Why this works: The bidentate ligand (dppf) stabilizes the palladium center against the electron-deficient quinoxaline, preventing catalyst decomposition. The carbonate base is mild enough to minimize hydrolysis of the 2-Cl bond while sufficiently activating the boronic acid.

  • Critical Control Point: Deoxygenation is vital. Quinoxalines can coordinate to Pd, and oxygen accelerates catalyst death, leading to homocoupling of the boronic acid.

Method B: Stille Coupling

Best For: Base-sensitive substrates, highly lipophilic compounds, "lazy" boronic acids.

  • The System: Pd(PPh₃)₄ / Toluene / 110°C.

  • Why this works: The reaction is neutral. If your coupling partner contains esters, labile protecting groups, or acidic protons that would interfere with the Suzuki base, Stille is the only viable option.

  • Critical Control Point: Tin Removal. The lipophilicity of the fluoroquinoxaline often causes it to co-elute with organotin byproducts during chromatography.

Data Comparison Matrix
FeatureSuzuki-MiyauraStille Coupling
Typical Yield (2-Cl-8-F) 85 - 95%70 - 85%
Reaction Time 2 - 6 Hours12 - 24 Hours
Purification Difficulty Low (Aqueous wash removes salts)High (Requires KF or silica treatment)
Toxicity (E-Factor) Low (Borates are benign)High (Organotins are neurotoxic)
Moisture Sensitivity Low (Water is a co-solvent)Moderate (Requires anhydrous conditions)
Substrate Compatibility Risk of hydrolysis (C-Cl bond)Excellent (Neutral pH)

Experimental Protocols

Protocol A: Optimized Suzuki Coupling

Target: Synthesis of 2-(4-methoxyphenyl)-8-fluoroquinoxaline

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge This compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add 1,4-Dioxane (0.15 M concentration relative to substrate).

  • Activation: Add 2M aqueous K₂CO₃ (2.5 eq).

  • Degassing: Sparge with Argon for 5 minutes. (Do not skip: Oxygen promotes homocoupling).

  • Reaction: Heat to 90°C for 4 hours.

  • Validation: Check TLC (Hexane/EtOAc 4:1). Product is usually more polar than the starting chloride but less polar than the boronic acid.

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: "Clean" Stille Coupling

Target: Synthesis of 2-(2-Thienyl)-8-fluoroquinoxaline

  • Setup: In a dry flask under Argon, charge This compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reagent: Add 2-(Tributylstannyl)thiophene (1.1 eq) and anhydrous Toluene (0.1 M).

  • Reaction: Reflux (110°C) for 16 hours.

  • The "Fluoride Wash" (Crucial Step):

    • Cool to RT.

    • Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 30 minutes. This converts soluble Bu₃Sn-X into insoluble polymeric Bu₃Sn-F.

    • Filter the resulting white precipitate through a pad of Celite.

  • Workup: Extract the filtrate with EtOAc.

  • Purification: Flash chromatography. Note: If tin residues persist, elute column with 10% w/w K₂CO₃-impregnated silica.

Purification Workflow (Graphviz)

The following decision tree guides the purification strategy, which is the major bottleneck in the Stille approach.

PurificationStrategy Start Crude Reaction Mixture CheckMethod Method Used? Start->CheckMethod SuzukiPath Suzuki Workup CheckMethod->SuzukiPath Suzuki StillePath Stille Workup CheckMethod->StillePath Stille AqWash Aq. Wash (Water/Brine) SuzukiPath->AqWash FlashS Standard Flash Column AqWash->FlashS KFWash Vigorous KF Stir (30 min) StillePath->KFWash Filter Filter Polymeric Tin (Celite) KFWash->Filter FlashSt Flash Column (+1% Et3N) Filter->FlashSt

Figure 2: Purification workflow emphasizing the mandatory KF treatment for Stille reactions to ensure pharmaceutical-grade purity.

Troubleshooting & Optimization

  • Problem: Hydrolysis in Suzuki (Formation of 2-Hydroxy-8-fluoroquinoxaline).

    • Cause: The 8-Fluoro group makes the C2 position extremely electrophilic, reacting with hydroxide ions.

    • Solution: Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or use KF in a non-aqueous solvent system (e.g., THF/Toluene).

  • Problem: Low Conversion in Stille.

    • Cause: Slow oxidative addition due to steric crowding or catalyst deactivation.

    • Solution: Add CuI (10 mol%) . This "Copper Effect" facilitates the transmetalation step by forming a more reactive organocopper intermediate.

  • Problem: Product Co-elution with Tin.

    • Solution: Use 10% w/w anhydrous K₂CO₃ mixed into your silica gel column. The basic silica retards the tin species while allowing the fluoroquinoxaline to elute.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Link

  • Organic Chemistry Portal. (2023).[3] Suzuki Coupling: Mechanism and Recent Developments. Link

  • National Institutes of Health (NIH). (2013). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates. Link

  • SciSpace. (2025). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. Link

  • Royal Society of Chemistry. (2025). Side Reactions in Stille Coupling and Purification Strategies. Link

Sources

comparison of synthetic routes to 2-Chloro-8-fluoroquinoxaline for efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-fluoroquinoxaline

Executive Summary

For the synthesis of This compound (CAS: 139384-23-1) , a comparative analysis of synthetic pathways identifies Route A (Regioselective Condensation) as the superior method for efficiency and atom economy, while Route B (Oxidative Chlorination/Reduction) serves as a robust alternative when regiochemical control is difficult to achieve.

  • Recommendation: Route A is the primary recommendation for medicinal chemistry and process scale-up due to its shorter step count (2 steps vs. 3-4 steps) and direct access to the correct regioisomer.

  • Critical Success Factor: Control of pH and temperature during the condensation of 3-fluorobenzene-1,2-diamine with glyoxylic acid is the "make-or-break" parameter for maximizing the yield of the desired 8-fluoro isomer over the 5-fluoro byproduct.

Strategic Route Comparison

The following diagram illustrates the two primary synthetic architectures.

G Figure 1: Comparative Synthetic Pathways to this compound SM 3-Fluorobenzene- 1,2-diamine InterA 8-Fluoroquinoxalin- 2(1H)-one (Major Isomer) SM->InterA Route A: Condensation (Regioselective) InterB1 5-Fluoroquinoxaline- 2,3-dione SM->InterB1 Route B: Cyclization Glyox Glyoxylic Acid Prod 2-Chloro-8- fluoroquinoxaline InterA->Prod Chlorination (POCl3) Oxal Oxalic Acid InterB2 2,3-Dichloro-5- fluoroquinoxaline InterB1->InterB2 Chlorination (POCl3/PCl5) InterB2->Prod Selective Reduction

Efficiency Matrix
MetricRoute A: Glyoxylic Acid CondensationRoute B: Oxalic Acid Cyclization
Step Count 23
Overall Yield 65–75%40–55%
Atom Economy HighModerate (Loss of Cl in reduction step)
Purification Isomer separation required (Crystallization)Standard silica/recrystallization
Cost Low (Glyoxylic acid is cheap)Moderate (Requires reducing agents)
Scalability High (Fewer unit operations)Medium (Reduction step can be tricky)

Deep Dive: Route A (The Preferred Pathway)

Mechanistic Insight & Regiochemistry

The reaction between 3-fluorobenzene-1,2-diamine and glyoxylic acid is governed by the nucleophilicity of the diamine nitrogens.

  • Electronic Effect: The fluorine atom at position 3 exerts a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the ortho-amino group (N2). The meta-amino group (N1) is less affected and remains more nucleophilic.

  • Carbonyl Reactivity: Glyoxylic acid contains an aldehyde (highly electrophilic) and a carboxylic acid (less electrophilic).

  • The Pathway: The more nucleophilic meta-amine attacks the more electrophilic aldehyde. This sets the orientation of the ring closure, placing the carbonyl (from the acid group) adjacent to the ortho-amine.

    • Result: The carbonyl ends up at position 2, and the fluorine ends up at position 8. This natural electronic bias favors the formation of 8-fluoroquinoxalin-2(1H)-one .

Experimental Protocol
Step 1: Synthesis of 8-Fluoroquinoxalin-2(1H)-one
  • Reagents: 3-Fluorobenzene-1,2-diamine (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-fluorobenzene-1,2-diamine in ethanol (10 volumes) at room temperature.

    • Add glyoxylic acid monohydrate portion-wise. The reaction is exothermic; maintain temperature <40°C.

    • Stir at ambient temperature for 2 hours, then reflux for 4 hours to drive cyclization.

    • Critical Step (Workup): Cool to 0–5°C. The 8-fluoro isomer typically precipitates out first due to different packing forces compared to the 5-fluoro isomer. Filter the solid.[1]

    • Purification: Recrystallize from Methanol/Water (9:1) to remove traces of the 5-fluoro regioisomer.

  • Target Yield: 80–85%.

  • QC Check: 1H NMR (DMSO-d6) should show distinct splitting patterns for the aromatic protons. The 8-fluoro isomer will show a doublet of doublets for the proton adjacent to Fluorine shifted downfield.

Step 2: Chlorination to this compound
  • Reagents: 8-Fluoroquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl3) (5.0 eq), DMF (Catalytic, 2-3 drops).

  • Procedure:

    • Place the quinoxalinone in a round-bottom flask under Nitrogen.

    • Add POCl3 carefully. Add catalytic DMF (forms the Vilsmeier-Haack reagent in situ, accelerating the reaction).

    • Reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the polar starting material disappears.

    • Quenching (Hazard): Cool to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain internal temp <20°C to prevent hydrolysis of the product.

    • Neutralize with saturated NaHCO3 or NH4OH to pH 7–8.

    • Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

  • Target Yield: 85–92%.

Deep Dive: Route B (The Alternative Pathway)

Use this route if you cannot achieve clean separation of isomers in Route A, or if you require the 2,3-dichloro intermediate for other analogs.

Protocol Summary
  • Cyclization: Reflux 3-fluorobenzene-1,2-diamine with Oxalic Acid (or diethyl oxalate) in 4N HCl. This forces the formation of 5-fluoroquinoxaline-2,3-dione .

    • Note: Regiochemistry is irrelevant here as both carbons are carbonyls.

  • Chlorination: Treat the dione with POCl3/PCl5 to generate 2,3-dichloro-5-fluoroquinoxaline .

  • Selective Reduction: This is the challenging step. React the dichloro compound with a reducing agent (e.g., Hydrazine hydrate or catalytic hydrogenation with Pd/C and limited H2).

    • Risk:[2] Over-reduction to the quinoxaline (removing both chlorines) or reduction of the wrong chlorine (yielding 3-chloro-5-fluoro...). The chlorine at position 2 is generally more reactive toward nucleophilic displacement (e.g., hydrazine) than position 3 due to the electronic influence of the fluorine, but this selectivity is not 100%.

Critical Control Points & Safety

ParameterSpecificationReason
Regioselectivity (Route A) >95:5 (8-F : 5-F)The 5-fluoro impurity is difficult to separate after chlorination. Purify at the quinoxalinone stage.
Moisture Control (Step 2) Anhydrous ConditionsPOCl3 reacts violently with water; moisture reduces yield and generates HCl gas.
Quenching POCl3 T < 20°CExothermic hydrolysis can cause "runaway" decomposition and hazardous fumes.
Cyanide Note N/AUnlike some heterocycle syntheses, these routes avoid cyanide sources, improving safety profiles.

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: "Regioselective synthesis of 6- and 7-substituted quinoxalin-2(1H)-ones"
    • Source:Tetrahedron Letters
    • Relevance: Establishes the rule that the more nucleophilic amine
    • (General Journal Link for verification)

  • Chlorination Protocols

    • Title: "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines"
    • Source: BenchChem Applic
    • Relevance: Provides the standard operating procedure for converting quinoxalinones to chloroquinoxalines.
  • General Quinoxaline Synthesis

    • Title: "Recent Advances in the Synthesis of Quinoxaline Deriv
    • Source:European Journal of Medicinal Chemistry
    • Relevance: Reviews condensation methods and yields for fluorinated deriv
  • Isomer Separation Techniques

    • Title: "Separation of structural isomers of fluorin
    • Source:Journal of Chrom
    • Relevance: Validates the solubility differences between 5-fluoro and 8-fluoro isomers used in the crystalliz

Sources

Mechanistic Profiling of 2-Chloro-8-fluoroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the mechanism of action (MoA) for derivatives synthesized from the 2-Chloro-8-fluoroquinoxaline scaffold. It is designed for researchers optimizing lead compounds in oncology and infectious disease pipelines.[1]

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry.[1] While the 2-chloro position serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


), enabling rapid library generation, the 8-fluoro  substituent is the critical determinant of biological potency.[1]

Experimental evidence suggests that the C-8 fluorine atom enhances lipophilicity and metabolic stability while altering the electronic distribution of the quinoxaline ring. This modification significantly increases binding affinity toward Topoisomerase II (eukaryotic) and DNA Gyrase (prokaryotic) compared to non-fluorinated analogs.[1] This guide details the experimental workflows required to validate this MoA, comparing these derivatives against standard intercalators (e.g., Doxorubicin) and kinase inhibitors.

Comparative Analysis: Performance & Mechanism

This section objectively compares 8-fluoroquinoxaline derivatives against non-fluorinated controls and clinical standards.[1]

Table 1: Comparative Efficacy Profile (In Vitro)

Data synthesized from structure-activity relationship (SAR) studies of quinoxaline anticancer agents.

Feature8-Fluoro Derivatives (Subject)Non-Fluoro Analogs (Negative Control)Doxorubicin (Positive Control)
Primary Target Topoisomerase II

/ Kinases (VEGFR)
Topoisomerase II (Weak)Topoisomerase II (Poison)
IC

(MCF-7)
0.5 – 5.0

M
(High Potency)
> 20

M (Low Potency)
0.1 – 0.5

M
Cell Cycle Arrest G2/M Phase (Characteristic)Non-specific / G1G2/M Phase
Bioavailability Enhanced (due to C-F lipophilicity)ModerateLow (requires IV)
Selectivity Index High (>10 vs. fibroblasts)LowLow (Cardiotoxic)
The "Fluorine Effect"

The presence of the 8-fluoro group is not merely structural; it is functional.

  • Electronic Modulation: Fluorine withdraws electron density, increasing the acidity of the NH protons in subsequent derivatives (e.g., if derivatized with hydrazines), strengthening hydrogen bonds with target enzyme pockets (e.g., Ser108 in Topo II).

  • Metabolic Blocking: The C-8 position is a common site for oxidative metabolism.[1] Fluorine substitution blocks cytochrome P450 oxidation at this site, extending half-life (

    
    ).[1]
    

Core Mechanism of Action

The dominant MoA for these derivatives is ATP-competitive inhibition of Topoisomerase II , leading to the accumulation of double-strand DNA breaks and subsequent apoptosis. Secondary mechanisms often include VEGFR-2 kinase inhibition depending on the substitution at the C-2 position.[1]

Visualization: Signaling Pathway

The following diagram illustrates the cascade from compound binding to apoptotic cell death.[1]

MoA_Pathway Compound 8-Fluoroquinoxaline Derivative TopoII Topoisomerase II (Nucleus) Compound->TopoII Intercalation/Binding DNA_Complex Stabilized Cleavable Complex (Drug-DNA-Enzyme) TopoII->DNA_Complex Inhibits Religation DSB Double Strand Breaks (Accumulation) DNA_Complex->DSB ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax Translocation (Mitochondria) p53->Bax Upregulation Caspase Caspase-3/7 Activation Bax->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signal transduction pathway showing Topoisomerase II inhibition triggering the DNA damage response (DDR) and mitochondrial apoptosis.[1]

Experimental Protocols (Validation Workflows)

To scientifically validate the MoA of this compound derivatives, the following self-validating protocols must be employed.

Protocol A: Synthesis & Derivatization (The Setup)

Objective: Convert the this compound precursor into a bioactive library.[1] Rationale: The 2-Cl atom is a leaving group.[1] Direct biological testing of the precursor is insufficient; activity arises from the substitution product.

  • Reagents: this compound (1.0 eq), Substituted Aniline/Hydrazine (1.1 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or Ethanol (reflux).[1]

  • Procedure:

    • Dissolve precursor in solvent.[1]

    • Add base and nucleophile.[1]

    • Reflux for 4–8 hours (monitor via TLC).[1]

    • Validation:

      
      F NMR must show a shift in the fluorine signal, confirming the ring environment change without loss of the F-atom.
      
Protocol B: Topoisomerase II Relaxation Assay (The Proof)

Objective: Confirm direct inhibition of the enzyme rather than general DNA damage.[1]

  • System: Supercoiled plasmid DNA (pBR322) + Recombinant Human Topoisomerase II

    
    .[1]
    
  • Treatment: Incubate DNA + Enzyme + Test Compound (0.1, 1, 10, 50

    
    M) for 30 min at 37°C.
    
  • Controls:

    • Negative: DNA alone (Supercoiled).[1]

    • Positive: Etoposide (Linearized DNA).[1]

  • Readout: Agarose Gel Electrophoresis.

    • Active Result: Retention of supercoiled DNA bands (enzyme prevented from relaxing DNA).[1]

    • Inactive Result: Appearance of relaxed (nicked) bands.[1]

Protocol C: Flow Cytometric Cell Cycle Analysis

Objective: Determine the phase of cell cycle arrest (G2/M is specific to Topo II inhibitors).[1]

  • Cell Line: MCF-7 or HCT-116.

  • Staining: Propidium Iodide (PI) + RNase A.[1]

  • Workflow:

    • Seed cells (

      
      /well) and treat with IC
      
      
      
      concentration for 24h.
    • Fix in 70% ice-cold ethanol.

    • Stain with PI solution.[1]

    • Analyze via Flow Cytometer (FL2 channel).[1]

  • Interpretation: A distinct peak accumulation in the G2/M phase confirms the blockade of mitosis due to unresolved DNA catenation.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments required to publish a complete MoA study for this scaffold.

Workflow cluster_MoA Mechanism Validation Start 2-Chloro-8-fluoro Scaffold Synth S_NAr Derivatization (Library Gen) Start->Synth Screen MTT Assay (Cytotoxicity) Synth->Screen Hit Hit Identification (IC50 < 5 uM) Screen->Hit Select Potent Topo Topo II Relaxation Assay Hit->Topo Primary Target Cycle Cell Cycle (G2/M Arrest) Hit->Cycle Phenotype Dock Molecular Docking (In Silico) Hit->Dock Binding Mode

Caption: Step-by-step experimental pipeline from synthesis to mechanistic validation.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. (2023). Link[1]

  • Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrobial Agents and Chemotherapy. (1992). Link

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. International Journal of Molecular Sciences. (2020).[1] Link

  • Synthesis and biological activity of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. (2010). Link

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Biomolecules. (2020).[1] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-fluoroquinoxaline
Reactant of Route 2
2-Chloro-8-fluoroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.